Product packaging for 2-Bromo-5,8-dioxaspiro[3.4]octane(Cat. No.:CAS No. 1257996-82-9)

2-Bromo-5,8-dioxaspiro[3.4]octane

Cat. No.: B1376304
CAS No.: 1257996-82-9
M. Wt: 193.04 g/mol
InChI Key: ROJASEXNUCZUED-UHFFFAOYSA-N
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Description

2-Bromo-5,8-dioxaspiro[3.4]octane is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO2 B1376304 2-Bromo-5,8-dioxaspiro[3.4]octane CAS No. 1257996-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJASEXNUCZUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257996-82-9
Record name 2-bromo-5,8-dioxaspiro[3.4]octane
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5,8-dioxaspiro[3.4]octane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5,8-dioxaspiro[3.4]octane, a valuable spirocyclic building block in modern organic and medicinal chemistry. The document details its synthesis, physicochemical properties, spectroscopic characterization, and explores its potential applications, particularly in the realm of drug discovery. The inherent three-dimensionality and unique electronic properties of this compound make it an attractive scaffold for the development of novel therapeutics. This guide is intended to be a key resource for researchers seeking to incorporate this versatile molecule into their synthetic strategies.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise and selective interactions with biological targets. The spiro[3.4]octane core, in particular, has garnered attention for its ability to introduce unique conformational constraints and physicochemical properties into drug candidates. This compound, with its synthetically versatile bromine handle, represents a key intermediate for accessing a diverse array of functionalized spirocyclic compounds.

Synthesis of this compound

The most commonly employed and well-documented synthesis of this compound involves the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol.[1][2] This method is efficient and proceeds under relatively mild conditions.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[2]

Materials:

  • 3-Bromocyclobutanone (5.9 g, 39.6 mmol)

  • 1,2-Ethanediol (8.6 mL, 158.4 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (1.9 g, 7.92 mmol)

  • Benzene (40 mL)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone, 1,2-ethanediol, PPTS, and benzene.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by TLC.

  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Wash the mixture with water (2 x 30 mL).

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) as the eluent to afford this compound.

Mechanistic Insights and Rationale for Experimental Choices

The formation of the spiroketal proceeds via a standard acid-catalyzed acetalization mechanism.

Acetalization Mechanism Start 3-Bromocyclobutanone Protonation Protonation of Carbonyl Oxygen (catalyzed by PPTS) Start->Protonation ActivatedCarbonyl Activated Carbonyl Intermediate Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Ethylene Glycol ActivatedCarbonyl->NucleophilicAttack Hemiketal Hemiketal Intermediate NucleophilicAttack->Hemiketal ProtonTransfer Proton Transfer Hemiketal->ProtonTransfer OxoniumIon Oxonium Ion Formation (Loss of Water) ProtonTransfer->OxoniumIon IntramolecularAttack Intramolecular Nucleophilic Attack OxoniumIon->IntramolecularAttack ProtonatedKetal Protonated Spiroketal IntramolecularAttack->ProtonatedKetal Deprotonation Deprotonation ProtonatedKetal->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of PPTS-catalyzed ketalization.

  • Choice of Catalyst (PPTS): Pyridinium p-toluenesulfonate (PPTS) is a mild and efficient acid catalyst for the formation and cleavage of acetals.[3] It is particularly useful when dealing with substrates that may be sensitive to stronger acids. Its organic-soluble nature ensures homogenous catalysis in solvents like benzene.

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the equilibrium of this reversible reaction towards the product side by continuously removing the water formed during the reaction.

  • Excess Ethylene Glycol: A stoichiometric excess of ethylene glycol is used to further shift the equilibrium towards the formation of the desired spiroketal.

Physicochemical and Spectroscopic Properties

General Properties
PropertyValueSource
Molecular Formula C₆H₉BrO₂[1][2][4]
Molecular Weight 193.04 g/mol [1][2][4]
CAS Number 1257996-82-9[1][2][4]
Appearance Liquid or Solid or Semi-solid
Boiling Point 231.8 ± 40.0 °C at 760 mmHg (Predicted)
Storage Temperature 2-8 °C, Sealed in dry

Note: The reported boiling point is a predicted value and should be used with caution. Experimental determination is recommended for precise applications.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the cyclobutane and dioxolane rings.[2]

    • δ = 2.77-2.82 (m, 2H)

    • δ = 2.95-3.00 (m, 2H)

    • δ = 4.19-4.23 (m, 1H)

    • The signals for the dioxolane protons are also present, typically in the range of 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR provides information about the six distinct carbon environments. The spirocyclic carbon is a key feature, typically resonating in the 105-110 ppm range.[1] The carbon bearing the bromine atom is expected in the 35-45 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong and broad absorption band in the 1050-1150 cm⁻¹ region, which is characteristic of the C-O stretching vibrations of the ether linkages within the spirocyclic framework.[1]

  • Mass Spectrometry: Under electron ionization, the mass spectrum shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br), with peaks at m/z 193 and 195.[1]

Reactivity and Synthetic Potential

This compound is a versatile building block, with its reactivity primarily centered around the carbon-bromine bond.

Nucleophilic Substitution Reactions

The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This opens up avenues for creating libraries of spirocyclic compounds for screening in drug discovery programs.

Organometallic Chemistry

The compound can potentially be converted into an organometallic reagent, such as a Grignard or organolithium species, by reaction with magnesium or lithium metal, respectively. This would transform the electrophilic carbon into a nucleophilic one, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Reactions

The carbon-bromine bond is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for constructing complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of spirocyclic motifs, such as the one present in this compound, can have profound effects on the properties of a drug candidate.

  • Improved Physicochemical Properties: Spirocycles can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to their non-spirocyclic or aromatic counterparts.

  • Three-Dimensionality and Target Binding: The rigid, three-dimensional nature of the spiro[3.4]octane core allows for a more defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Novel Chemical Space: The use of spirocyclic scaffolds provides access to novel areas of chemical space, increasing the diversity of compound libraries for high-throughput screening.

Safety and Handling

Based on available data, this compound should be handled with care in a well-ventilated fume hood.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the synthetic handles provided by the bromine atom and the spiroketal moiety allow for the creation of a wide range of complex and diverse molecules. The unique three-dimensional structure of the spiro[3.4]octane core offers significant potential for the development of novel therapeutic agents with improved physicochemical and pharmacological properties. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this important spirocyclic compound.

References

Molecular structure of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5,8-dioxaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated spirocyclic compound with a unique three-dimensional architecture that makes it a valuable building block in medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive analysis of its molecular structure, integrating spectroscopic data and synthetic context. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate its atomic connectivity and chemical environment. Furthermore, this document outlines the established synthetic protocol, offering insights into the formation of the characteristic spirocyclic framework. While an experimental crystal structure is not publicly available, we will discuss the expected conformational properties and the role of computational chemistry in predicting its three-dimensional geometry.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclobutane ring and a 1,3-dioxolane ring sharing a single carbon atom, the spirocenter.[1] This arrangement imparts significant conformational rigidity and a distinct spatial arrangement of substituents.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 1257996-82-9[1][2][3]
Molecular Formula C₆H₉BrO₂[1][2][3]
Molecular Weight 193.04 g/mol [1][2][3]
Canonical SMILES C1COC2(O1)CC(C2)Br[1][2]
InChI Key ROJASEXNUCZUED-UHFFFAOYSA-N[1][2][4]

Synthesis and Structural Elucidation

The structure of this compound is intrinsically linked to its synthesis. Understanding its formation provides the foundational context for its structural analysis.

Synthetic Protocol: Acetalization of 3-Bromocyclobutanone

The most direct synthesis involves the acid-catalyzed reaction of 3-bromocyclobutanone with ethylene glycol.[1][3] This reaction is a classic example of acetal formation (specifically, a ketal), where the ethylene glycol acts as a diol to protect the ketone functionality.

Reaction Scheme:

  • Reactants: 3-bromocyclobutanone, 1,2-ethanediol (ethylene glycol)[3]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS)[3]

  • Solvent: Benzene[3]

  • Conditions: The mixture is heated to reflux in a Dean-Stark apparatus for approximately 12 hours to remove water, driving the equilibrium towards the product.[3]

Experimental Workflow:

  • Combine 3-bromocyclobutanone, an excess of ethylene glycol, and a catalytic amount of PPTS in benzene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • After 12 hours, cool the reaction mixture.

  • Perform an aqueous workup by washing with water to remove the catalyst and excess ethylene glycol.

  • Dry the organic phase (e.g., over Na₂SO₄) and concentrate it under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., ethyl acetate/hexanes) to yield the pure 2-bromo-5,8-dioxa-spiro[3.4]octane.[3]

This synthesis unequivocally establishes the core spiro[3.4]octane framework, with the bromine atom located on the cyclobutane ring.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 3-Bromocyclobutanone 3-Bromocyclobutanone Reaction Acetalization Reaction 3-Bromocyclobutanone->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Catalyst PPTS Catalyst Catalyst->Reaction Solvent Benzene (Solvent) Solvent->Reaction Heat Reflux (Dean-Stark) Heat->Reaction Workup Aqueous Workup & Drying Reaction->Workup 12h Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Signature and Structural Interpretation

Spectroscopic methods provide the definitive evidence for the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the proton environment within the molecule. The spectrum, typically recorded in CDCl₃, shows distinct signals corresponding to the different sets of protons.[1][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
4.19 - 4.23Multiplet (m)1 H-CH(Br)-The proton on the carbon bearing the electronegative bromine atom is significantly deshielded and appears furthest downfield.
2.95 - 3.00Multiplet (m)2 H-CH₂-Protons on the cyclobutane ring adjacent to the spirocenter.
2.77 - 2.82Multiplet (m)2 H-CH₂-Protons on the cyclobutane ring adjacent to the spirocenter. The complexity arises from geminal and vicinal coupling, as well as the puckered nature of the ring.
(Not specified, ~4.0)(Expected)4 H-O-CH₂-CH₂-O-The four equivalent protons of the dioxolane ring are expected to appear as a singlet or a narrow multiplet around 4.0 ppm.

Note: The original data from the source[3] appears to be incomplete, omitting the dioxolane protons. The table includes a reasoned expectation for these signals based on standard chemical shifts.

The proton spectrum reveals the key structural elements: a brominated methine group (-CHBr) and methylene groups (-CH₂) within the strained cyclobutane ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. For this compound, the most diagnostic feature is the strong absorption band associated with the ether linkages.

  • C-O Stretching: A strong, characteristic band is observed in the 1050-1150 cm⁻¹ region, which is definitive for the C-O stretching vibrations of the two ether groups within the spirocyclic system.[1]

  • C-H Stretching: Bands corresponding to sp³ C-H stretching are expected around 2850-3000 cm⁻¹.

  • C-Br Stretching: A weaker band for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization mass spectrum shows a characteristic pair of molecular ion peaks at m/z 193 and 195.[1] This doublet is the hallmark of a monobrominated compound, reflecting the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] This observation provides unequivocal confirmation of the molecular formula C₆H₉BrO₂.

Three-Dimensional Structure and Computational Insights

While X-ray crystallography data, the gold standard for solid-state structure determination, is not available for this compound, we can infer its three-dimensional nature and discuss how computational methods can provide a robust model.

Conformational Analysis

The structure consists of two perpendicular rings connected at the spiro carbon.

  • 1,3-Dioxolane Ring: This five-membered ring typically adopts an "envelope" or "twist" conformation to minimize torsional strain.

  • Cyclobutane Ring: The four-membered ring is not planar and exists in a puckered conformation to alleviate angle strain. The degree of puckering and the preferred conformation will be influenced by the bulky spiro-fusion and the bromine substituent.

The bromine atom can exist in either a pseudo-axial or pseudo-equatorial position on the puckered cyclobutane ring. These conformers would be in equilibrium, and computational chemistry is the ideal tool to determine their relative energies.

The Role of Computational Chemistry

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) are essential for predicting molecular properties.[5]

Workflow for Structural Prediction:

  • Geometry Optimization: A DFT method (e.g., B3LYP with a basis set like 6-31G*) is used to find the lowest energy (most stable) three-dimensional conformation of the molecule. This can predict bond lengths, bond angles, and the puckering of the rings.

  • Spectroscopic Prediction: The optimized geometry can be used to calculate theoretical NMR chemical shifts (using the GIAO method) and vibrational frequencies (IR spectrum).[5] These calculated values can then be compared with the experimental data for validation of the predicted structure.

  • Electronic Property Analysis: Methods like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analysis can provide insights into the molecule's electronic structure, charge distribution, and reactivity.[5][6] This is particularly valuable for understanding how the molecule might interact with biological targets in drug development.

G cluster_input Initial Input cluster_dft DFT Calculation Engine (e.g., B3LYP/6-31G*) cluster_output Predicted Properties Input_Structure 2D Structure or Initial 3D Guess Optimization Geometry Optimization Input_Structure->Optimization Frequency Frequency Calculation Optimization->Frequency NMR_Calc GIAO NMR Calculation Optimization->NMR_Calc Electronic HOMO-LUMO / NBO Analysis Optimization->Electronic Structure_3D Optimized 3D Structure (Bond Lengths, Angles) Optimization->Structure_3D IR_Spectrum Calculated IR Spectrum Frequency->IR_Spectrum NMR_Spectrum Calculated NMR Shifts NMR_Calc->NMR_Spectrum Reactivity Reactivity & Electronic Properties Electronic->Reactivity

Caption: Computational chemistry workflow for structural and electronic analysis.

Applications and Significance

This compound is primarily utilized as a specialized building block in organic synthesis.[1] Its spirocyclic core is a desirable motif in drug discovery as it provides a rigid, three-dimensional scaffold that can orient substituents into specific regions of space, potentially improving binding affinity and selectivity for biological targets. The presence of the bromine atom offers a versatile chemical handle for further functionalization through reactions such as cross-coupling, substitution, or lithiation, enabling the synthesis of more complex molecular architectures.[1]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5,8-dioxaspiro[3.4]octane, a unique molecule featuring a spirocyclic junction between a cyclobutane and a 1,3-dioxolane ring.[2][3] Designed for researchers and drug development professionals, this document synthesizes theoretical principles with experimental data to offer a detailed interpretation of the spectral features. We will explore the influence of the bromine substituent, the strained cyclobutane ring, and the dioxolane moiety on chemical shifts and coupling constants. Furthermore, this guide presents standardized protocols for sample preparation and data acquisition, ensuring replicable and high-quality results.

Molecular Structure and Symmetry Considerations

This compound possesses a distinct three-dimensional architecture. The central C6 carbon is a spiro center, shared by both the cyclobutane and the dioxolane rings.[4] The presence of a single bromine atom at the C2 position breaks the molecule's symmetry. Consequently, all carbon and hydrogen atoms are chemically non-equivalent, which predicts that the ¹³C NMR spectrum should display six distinct signals, and the ¹H NMR spectrum should show signals for all nine unique protons.

The puckered, non-planar conformation of the cyclobutane ring further complicates the proton spectrum by creating diastereotopic protons with different chemical environments and complex spin-spin coupling relationships.[5]

Figure 1: Structure and Numbering of this compound Chemical structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the dioxolane and cyclobutane protons. The electronegativity of the oxygen and bromine atoms significantly influences the chemical shifts, generally deshielding nearby protons.[6]

Predicted and Experimental Chemical Shifts

A partial experimental ¹H NMR spectrum has been reported in deuterated chloroform (CDCl₃) at 300 MHz.[7] The reported signals correspond to the cyclobutane ring protons. The dioxolane protons, being equivalent in an unsubstituted ring, are rendered non-equivalent here and are expected to appear as a complex multiplet.

  • Dioxolane Protons (H1, H1', H4, H4'): These four protons are attached to carbons adjacent to oxygen atoms, placing them in the most deshielded region of the aliphatic spectrum, typically between 3.5 and 4.5 ppm. They are expected to form a complex multiplet due to geminal and vicinal coupling.

  • Methine Proton (H2): The proton on the carbon bearing the bromine (C2) is significantly deshielded and is expected to appear as a multiplet around 4.2 ppm.[7]

  • Cyclobutane Methylene Protons (H3, H3', H5, H5'): These protons are adjacent to the methine and the spiro center. Their chemical shifts are influenced by the bromine and the ring strain, appearing as complex multiplets in the range of 2.7 to 3.0 ppm.[7]

Tabulated ¹H NMR Data

The following table summarizes the available experimental data and provides estimations for the remaining signals based on the analysis of similar structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H1, H4 (Dioxolane)~3.9 - 4.1m4HN/A
H2 (CHBr)4.19 - 4.23m1HN/A
H3, H5 (Cyclobutane)2.77 - 3.00m4HN/A
Data sourced from ChemicalBook for cyclobutane protons[7]; dioxolane proton shifts are estimated.
Spin-Spin Coupling Network

The protons on the cyclobutane ring exhibit complex geminal and vicinal coupling. The exact coupling constants are dependent on the dihedral angles within the puckered ring, leading to broad and overlapping multiplets that are often difficult to resolve without advanced 2D NMR techniques.[8]

Caption: ¹H-¹H coupling network in the cyclobutane ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each chemically non-equivalent carbon atom. The chemical shifts are primarily influenced by the hybridization and the electronegativity of attached atoms.[9]

Predicted Chemical Shifts
  • Spiro Carbon (C6): Spiro carbons in similar environments typically resonate at a unique downfield position, often between 80-110 ppm, due to the quaternary nature and attachment to two oxygen atoms.[13]

  • Dioxolane Carbons (C1, C4): These carbons, being bonded to oxygen, are significantly deshielded and are expected in the 60-75 ppm range.[9]

  • Brominated Carbon (C2): The direct attachment of the electronegative bromine atom shifts this carbon's resonance to the 45-60 ppm range.

  • Cyclobutane Carbons (C3, C5): These methylene carbons of the cyclobutane ring are expected to be the most shielded, appearing in the 30-45 ppm range. Unsubstituted cyclobutane resonates at 22.4 ppm, and the substitution pattern here causes a downfield shift.[10]

Tabulated Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C6 (Spiro)~95-105Quaternary carbon bonded to two oxygens.[13]
C1, C4 (O-C H₂)~65-75Deshielded by adjacent oxygen atoms.[9]
C2 (C HBr)~45-60Direct attachment to electronegative bromine.
C3, C5 (C H₂)~30-45Aliphatic carbons in a strained ring.[5]

Experimental Protocols

To ensure the acquisition of high-fidelity NMR data, adherence to a standardized experimental protocol is crucial. The following methodology is recommended for the analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), using a clean pipette. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[10]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and line broadening.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay (d1): 5 seconds.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30') to provide a spectrum with singlets for each carbon.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.

Conclusion

The NMR spectral analysis of this compound provides a clear fingerprint of its complex three-dimensional structure. The ¹H NMR spectrum is defined by the deshielded protons of the dioxolane ring and the complex, overlapping multiplets of the puckered cyclobutane ring. The ¹³C NMR spectrum is expected to confirm the presence of six unique carbon environments, with the spiro carbon and the carbon bearing the bromine atom serving as key diagnostic signals. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this and structurally related spirocyclic compounds, which are of growing interest in medicinal and materials chemistry.[4]

References

Mass spectrometry analysis of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5,8-dioxaspiro[3.4]octane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, a unique spirocyclic building block. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind methodological choices. We will explore optimal ionization techniques, predict fragmentation patterns under electron ionization, and detail the use of high-resolution mass spectrometry for unambiguous formula confirmation. The protocols within are designed as self-validating systems to ensure data integrity and trustworthiness.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound notable for its spirocyclic structure, which joins a cyclobutane ring and a 1,3-dioxolane ring at a single carbon atom.[1] As a halogenated building block, it holds potential for the synthesis of more complex molecules in medicinal chemistry and materials science.[1] Accurate characterization is paramount, and mass spectrometry is the definitive tool for confirming its identity, purity, and structure.

Before analysis, understanding the molecule's fundamental properties is critical as they directly inform the selection of the appropriate MS technique.

PropertyValueSource / Note
Molecular Formula C₆H₉BrO₂PubChem[2]
Average Molar Mass 193.04 g/mol PubChem[2]
Monoisotopic Mass 191.97859 DaPubChem[2]
Isotopic Pattern Contains ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, resulting in characteristic M+ and M+2 peaks of nearly equal intensity.Foundational MS Principle
Structure A spiroketal formed from 3-bromocyclobutanone and ethylene glycol.Smolecule[1]
Predicted Polarity Moderately polar due to ether linkages, but with significant nonpolar hydrocarbon character. Likely soluble in common organic solvents.Chemical Intuition
Volatility Expected to be sufficiently volatile for Gas Chromatography (GC) analysis.Chemical Intuition

Strategic Approach: Selecting the Optimal MS Methodology

The unique structure of this compound dictates the analytical strategy. The primary goal is twofold: first, to confirm the molecular weight and elemental formula, and second, to generate information-rich fragments that corroborate the spirocyclic structure.

The Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile, moderately polar compound of this molecular weight, GC-MS with Electron Ionization (EI) is the superior initial choice.

  • Expertise & Causality: EI is a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation.[3] This is not a drawback but a significant advantage. The resulting fragmentation pattern is a molecular fingerprint that provides deep structural information, which is essential for distinguishing it from potential isomers. The compound's predicted volatility makes it amenable to GC, which provides excellent chromatographic separation.

The Confirmatory Technique: High-Resolution Mass Spectrometry (HRMS)

While GC-MS provides the structural fingerprint, Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with a high-resolution analyzer (like Orbitrap or TOF) is indispensable for unambiguously confirming the elemental formula.

  • Expertise & Causality: HRMS measures mass with extremely high accuracy (typically <5 ppm error), allowing for the determination of a unique molecular formula.[4][5] This is crucial for distinguishing C₆H₉BrO₂ from other potential elemental compositions that might have the same nominal mass. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used here to preserve the molecular ion for accurate mass measurement.

The overall analytical workflow is designed to leverage the strengths of both techniques for a complete and validated characterization.

G cluster_0 Primary Analysis & Structural Fingerprinting cluster_1 Confirmatory Analysis & Formula Verification gcms_prep Sample Prep for GC-MS (Dilution in Hexane/EtOAc) gcms_run GC-MS Analysis (EI, 70eV) gcms_prep->gcms_run gcms_data Acquire Fragmentation Pattern gcms_run->gcms_data result Validated Structure & Formula gcms_data->result hrms_prep Sample Prep for LC-MS (Dilution in ACN/MeOH) hrms_run LC-HRMS Analysis (ESI/APCI) hrms_prep->hrms_run hrms_data Measure Accurate Mass & Isotope Pattern hrms_run->hrms_data hrms_data->result start This compound (Analyte) start->gcms_prep start->hrms_prep

Caption: Combined analytical workflow for comprehensive characterization.

Protocol 1: GC-MS Analysis for Structural Elucidation

This protocol focuses on generating a reproducible fragmentation pattern for library matching and structural verification.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of high-purity ethyl acetate or hexane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL. Trustworthiness: Working with dilute samples prevents column overloading and source contamination.

  • Instrumentation & Parameters:

    • GC System: Standard GC equipped with a split/splitless injector.

    • Column: A non-polar or mid-polar capillary column is ideal. A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust choice.

    • MS System: Quadrupole or Ion Trap mass spectrometer.

    • Data Acquisition: Scan mode from m/z 40 to 300. Causality: This range comfortably covers the molecular ion and all expected fragments.

ParameterRecommended SettingRationale
Injector Temp 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow ~1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)A general-purpose program that should elute the compound in a reasonable time with good peak shape.
Ion Source Temp 230 °CStandard for EI.
Ionization Energy 70 eVThe universal standard for EI, ensuring fragmentation is comparable to library databases like NIST.[6]
Predicted Electron Ionization (EI) Fragmentation

The fragmentation of this compound is driven by three key structural features: the bromine atom (a good leaving group), the strained cyclobutane ring, and the ether linkages of the dioxolane ring.

  • Molecular Ion (M•+): The initial ionization event creates the molecular radical cation at m/z 192/194 . Due to the 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, two peaks of nearly equal intensity will be observed.

  • Loss of Bromine Radical ([M-Br]+): The most favorable initial fragmentation is the loss of the bromine radical, a highly stable leaving group. This results in a carbocation at m/z 113 . This is often a very prominent peak.

  • Retro-Diels-Alder (RDA)-type Cleavage: Spirocyclic ketals can undergo ring cleavage. Loss of ethylene oxide (C₂H₄O, 44 Da) from the [M-Br]⁺ ion would yield a fragment at m/z 69 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (alpha-cleavage) within the cyclobutane ring of the [M-Br]⁺ ion can lead to various ring-opened fragments.

  • Cyclobutane Ring Fission: The strained four-membered ring can cleave, for example, by losing ethene (C₂H₄, 28 Da).

G cluster_M Molecular Ion cluster_F Key Fragments M C₆H₉BrO₂ (m/z 192/194) M•+ M_Br [M-Br]⁺ C₆H₉O₂⁺ (m/z 113) M->M_Br - •Br F69 C₄H₅O⁺ (m/z 69) M_Br->F69 - C₂H₄O (Ethylene Oxide) F85 C₄H₅O₂⁺ (m/z 85) M_Br->F85 - C₂H₄ (Ethene) F55 C₃H₃O⁺ (m/z 55) F69->F55 - CH₂

Caption: Predicted EI fragmentation pathway of the target molecule.

Interpreting the Data: Expected Mass Spectrum

The resulting mass spectrum should exhibit the following key features, which collectively validate the structure.

m/z (Expected)Proposed Fragment IonFormulaComments
194 / 192 Molecular Ion [M]•+C₆H₉BrO₂•+Key indicator. Should show a ~1:1 intensity ratio, confirming one Br atom. May be low abundance.
113 [M - Br]+C₆H₉O₂+Loss of the bromine radical. Likely to be a very abundant, if not the base, peak.
85 [C₆H₉O₂ - C₂H₄]+C₄H₅O₂+Result of ethene loss from the cyclobutane ring of the m/z 113 fragment.
69 [C₆H₉O₂ - C₂H₄O]+C₄H₅O+Result of ethylene oxide loss from the dioxolane ring of the m/z 113 fragment.
55 [C₄H₅O - CH₂]+C₃H₃O+Further fragmentation of the m/z 69 ion.

Protocol 2: LC-HRMS for Unambiguous Formula Confirmation

This protocol is designed to preserve the molecular ion and measure its mass with high precision to confirm the elemental composition.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Using the same 1 mg/mL stock from the GC-MS prep, perform a serial dilution in a 50:50 mixture of acetonitrile:water to a final concentration of ~1 µg/mL. Causality: This solvent system is compatible with common reversed-phase LC methods.

  • Instrumentation & Parameters:

    • LC System: UPLC or HPLC system. A short C18 column (e.g., 50 mm x 2.1 mm) is sufficient for this confirmatory analysis.

    • Mobile Phase: A simple gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • MS System: ESI or APCI source coupled to an Orbitrap or TOF mass analyzer.

    • Data Acquisition: Positive ion mode, scanning from m/z 100-300.

ParameterRecommended SettingRationale
Ionization Mode ESI+ or APCI+ESI is preferred if the compound ionizes well. APCI is a good alternative for less polar compounds that are volatile.
Mass Analyzer Orbitrap / TOFEssential for achieving the high resolution (<5 ppm) needed for accurate mass measurement.[7][8]
Resolution Setting > 60,000Ensures sufficient resolving power to separate isobars.
Calibration The instrument must be calibrated immediately prior to the run using a known standard to ensure mass accuracy.Trustworthiness: This is a critical step for data validation in HRMS.
Data Analysis and Validation

The primary goal is to find the protonated molecule, [M+H]⁺.

  • Calculated Exact Mass of [C₆H₉BrO₂ + H]⁺: 192.98587 Da (for ⁷⁹Br) and 194.98382 Da (for ⁸¹Br).

  • Validation Criteria:

    • Mass Accuracy: The measured m/z should be within 5 ppm of the calculated exact mass.

    • Isotopic Pattern: The software should be used to model the theoretical isotopic distribution for C₆H₉BrO₂. The measured pattern (including the M+ and M+2 peaks) must match the theoretical model in both mass and relative abundance. This provides definitive confirmation of the presence of a single bromine atom.

By meeting both of these criteria, the elemental formula C₆H₉BrO₂ can be assigned with an extremely high degree of confidence.

References

An In-Depth Technical Guide to 2-Bromo-5,8-dioxaspiro[3.4]octane: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Chemical Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The departure from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been identified as a critical strategy to improve drug efficacy, selectivity, and metabolic stability. It is within this context that 2-Bromo-5,8-dioxaspiro[3.4]octane emerges as a molecule of significant interest. This unique compound, featuring a spirocyclic junction between a cyclobutane and a 1,3-dioxolane ring, serves as a valuable building block for introducing conformational rigidity and a distinct three-dimensional vector into drug candidates.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its utility for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a synthetic organic compound distinguished by its spirocyclic framework.[1]

Core Physicochemical Data

A summary of the key identifying and physical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 1257996-82-9[1][3][4]
Molecular Formula C₆H₉BrO₂[1][3][4]
Molecular Weight 193.04 g/mol [1][3][4]
IUPAC Name This compound[1][4]
Physical Form Liquid, semi-solid, or solid[5]
Boiling Point 231.8 ± 40.0 °C at 760 mmHg (Predicted)
Purity (Typical) 97-98%[6]
Storage Conditions Sealed in a dry environment, 2-8°C
SMILES C1COC2(O1)CC(C2)Br[1][4]
InChIKey ROJASEXNUCZUED-UHFFFAOYSA-N[1][4]
Spectroscopic Characterization: Deciphering the Structure

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The ¹H NMR spectrum provides definitive evidence of the proton environments within the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows characteristic multiplets corresponding to the cyclobutane ring protons.[3] Specifically, signals are observed in the range of δ 2.77-2.82 ppm and 2.95-3.00 ppm, integrating to two protons each.[3] A multiplet for the single proton attached to the bromine-bearing carbon appears around δ 4.19-4.23 ppm.[3] The complexity and chemical shifts of these signals are a direct result of the ring strain in the four-membered ring and the anisotropic effects of the adjacent oxygen atoms and bromine substituent.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum is instrumental in identifying the functional groups present. For this compound, the most diagnostic feature is a strong and broad absorption band in the 1050-1150 cm⁻¹ region.[1] This band is characteristic of the C-O (ether) stretching vibrations within the dioxolane ring, confirming the presence of the spirocyclic ether motif.[1]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Part 2: Synthesis and Purification

The synthesis of this compound is achieved through a robust and well-documented acid-catalyzed ketalization reaction.[1][3]

Reaction Principle: The Logic of Ketalization

The core of the synthesis is the reaction between 3-bromocyclobutanone and ethylene glycol. This is a classic example of carbonyl protection chemistry. The ketone is converted into a five-membered cyclic ketal (a 1,3-dioxolane), which is stable under many reaction conditions where the original ketone would be reactive. The reaction is an equilibrium process. To drive it towards the product, water, which is formed as a byproduct, must be removed from the reaction mixture. This is expertly achieved by using a Dean-Stark apparatus in conjunction with a solvent like benzene or toluene that forms an azeotrope with water. Pyridinium p-toluenesulfonate (PPTS) is chosen as the catalyst; it is a mild, organic-soluble acid that is less likely to cause degradation of the starting materials compared to stronger mineral acids.[3]

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

  • Reagents and Setup :

    • 3-bromocyclobutanone (1.0 eq)

    • 1,2-ethanediol (ethylene glycol) (4.0 eq)

    • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

    • Benzene (approx. 0.1 M concentration of the ketone)

    • A round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Procedure :

    • To a solution of 3-bromocyclobutanone in benzene, add 1,2-ethanediol and PPTS.[3]

    • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

    • Maintain reflux for approximately 12 hours or until no more water is collected.[3]

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it twice with water to remove the excess ethylene glycol and the PPTS catalyst.[3]

    • Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

  • Purification :

    • The crude residue is purified by column chromatography on silica gel.[3]

    • A solvent system of ethyl acetate and hexanes (e.g., a 1:5 ratio) is typically effective for eluting the product, separating it from any remaining starting material or byproducts.[3]

    • The fractions containing the pure product are combined and concentrated to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Bromocyclobutanone + Ethylene Glycol + PPTS in Benzene Reaction Reflux with Dean-Stark Trap (12 hours) Reactants->Reaction Workup Cool & Wash with Water Reaction->Workup Drying Dry Organic Phase (Na₂SO₄) Workup->Drying Concentration1 Concentrate (Rotary Evaporator) Drying->Concentration1 Purification Column Chromatography (Silica Gel, EtOAc/Hexanes) Concentration1->Purification Product Pure 2-Bromo-5,8- dioxaspiro[3.4]octane Purification->Product

Caption: Synthesis workflow for this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The bromine atom on the cyclobutane ring is the primary site of reactivity, making the compound an excellent electrophilic building block. This C-Br bond can readily participate in nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.

The true value of this molecule lies in its function as a scaffold. By reacting it with different nucleophiles, chemists can append diverse functionalities while retaining the core spiro[3.4]octane structure. This allows for the systematic exploration of the chemical space around this rigid, three-dimensional core.

Potential Reaction Pathways

Reactivity_Diagram cluster_reactions Nucleophilic Substitution (Sₙ2) Start This compound Nuc_RNH2 Primary Amine (R-NH₂) Start->Nuc_RNH2 Nuc_ROH Alkoxide (R-O⁻) Start->Nuc_ROH Nuc_CN Cyanide (CN⁻) Start->Nuc_CN Nuc_N3 Azide (N₃⁻) Start->Nuc_N3 Prod_Amine Amine Derivative Nuc_RNH2->Prod_Amine Prod_Ether Ether Derivative Nuc_ROH->Prod_Ether Prod_Nitrile Nitrile Derivative Nuc_CN->Prod_Nitrile Prod_Azide Azide Derivative Nuc_N3->Prod_Azide

Caption: Potential nucleophilic substitution reactions.

Part 4: Application in Drug Discovery and Medicinal Chemistry

The incorporation of spirocyclic systems is a validated strategy in drug design to enhance molecular properties. These rigid structures can improve binding affinity to biological targets by reducing the entropic penalty upon binding. They can also enhance physicochemical properties such as solubility and metabolic stability by disrupting planarity and introducing saturation.[2][7]

This compound serves as an ideal starting point for:

  • Fragment-Based Drug Discovery (FBDD) : Its relatively low molecular weight and unique 3D shape make it a valuable fragment for screening against biological targets.

  • Scaffold Hopping : It can be used as a bioisosteric replacement for other, less favorable ring systems (like substituted cyclohexanes or aromatic rings) to improve a lead compound's properties.

  • Combinatorial Chemistry : The reactive bromide handle allows for its easy incorporation into library synthesis, enabling the rapid generation of novel compounds for high-throughput screening.

While there may not be approved drugs containing this exact moiety yet, the synthesis of related spirocyclic analogs of 1,4-dioxanes is an active area of research, highlighting the perceived value of these scaffolds in medicinal chemistry.[8]

Part 5: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. This compound is classified with several hazards that require stringent safety protocols.[4]

GHS Hazard Summary
Hazard CodeStatementPictogramSignal Word
H302Harmful if swallowedGHS07 (Exclamation Mark)Warning
H312Harmful in contact with skinGHS07 (Exclamation Mark)Warning
H315Causes skin irritationGHS07 (Exclamation Mark)Warning
H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H332Harmful if inhaledGHS07 (Exclamation Mark)Warning
H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source(s):[4][5]

Handling Recommendations
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation : Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

  • Exposure Avoidance : Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Storage : Store the container tightly sealed in a cool, dry, and well-ventilated place, as recommended (2-8°C).

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and unique three-dimensional structure provide a reliable platform for designing and creating the next generation of complex, biologically active molecules. By understanding its fundamental properties and applying it with strategic intent, researchers can unlock new avenues in drug discovery and expand the boundaries of accessible chemical space.

References

Reactivity of the Bromine Atom in 2-Bromo-5,8-dioxaspiro[3.4]octane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties of drug candidates. Among the derivatives of this scaffold, 2-Bromo-5,8-dioxaspiro[3.4]octane stands out as a versatile building block, with its bromine atom serving as a key handle for a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atom in this spirocyclic compound. We will delve into the underlying principles governing its reactivity, including electronic and steric effects, and explore its utility in nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Spiro[3.4]octane Scaffolds in Modern Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore chemical space beyond the traditional flat, aromatic structures. In this context, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality.[1] The spiro[3.4]octane core, in particular, offers a rigid yet conformationally defined framework that can project substituents into distinct vectors in three-dimensional space, enabling more precise and selective interactions with biological targets.[2] This unique topology can lead to improvements in key drug-like properties such as solubility, metabolic stability, and cell permeability, while also providing access to novel intellectual property.

This compound is a particularly attractive derivative of this scaffold. The presence of the bromine atom provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[3] The dioxolane moiety, in addition to influencing the electronic properties of the molecule, can also serve as a polar feature that can engage in hydrogen bonding interactions with biological targets.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is typically achieved through the ketalization of 3-bromocyclobutanone with ethylene glycol.[3] This reaction is generally carried out in the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), with azeotropic removal of water to drive the reaction to completion.

Detailed Experimental Protocol for the Synthesis of this compound

Materials:

  • 3-Bromocyclobutanone

  • Ethylene glycol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Benzene (or toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (1.0 eq), ethylene glycol (4.0 eq), and pyridinium p-toluenesulfonate (0.2 eq).

  • Add a sufficient volume of benzene to the flask to allow for efficient reflux and azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 12-16 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with deionized water (2 x volume of organic layer).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1257996-82-9[4]
Molecular Formula C₆H₉BrO₂[4]
Molecular Weight 193.04 g/mol [4]
IUPAC Name This compound[4]

Core Reactivity Principles: Understanding the C-Br Bond in a Spirocyclic Environment

The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric factors, as well as the inherent ring strain of the cyclobutane moiety.

Electronic Effects

The two oxygen atoms of the dioxolane ring exert a significant electron-withdrawing inductive effect (-I) on the cyclobutane ring. This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the oxygen lone pairs can potentially participate in neighboring group participation (NGP), also known as anchimeric assistance.[3][5][6][7] In a potential SN1-type reaction, the departure of the bromide ion could be assisted by the intramolecular attack of one of the dioxolane oxygen atoms, leading to a stabilized oxonium ion intermediate. This would result in an overall retention of stereochemistry at the reaction center.

Steric Considerations

The rigid, spirocyclic framework of this compound imposes significant steric constraints on the approach of nucleophiles and bases. The dioxolane ring can shield one face of the cyclobutane ring, potentially leading to diastereoselective reactions. The trajectory of attack in SN2 reactions and the approach of a base in E2 reactions will be influenced by the steric bulk of the spirocyclic system.

A Note on Ring Strain

The cyclobutane ring possesses significant angle strain, which influences its reactivity. Reactions that lead to a change in hybridization of the carbon atoms from sp³ to sp² (as in elimination reactions) can be favored as they can partially alleviate this strain.

Nucleophilic Substitution Reactions: Gateway to Diverse Functionality

Nucleophilic substitution reactions at the C-Br bond of this compound provide a powerful means to introduce a wide array of functional groups, making it a valuable intermediate in the synthesis of complex molecules.[8][9][10][11]

Mechanistic Considerations: SN1 vs. SN2 Pathways

The secondary nature of the carbon bearing the bromine atom suggests that both SN1 and SN2 pathways are possible. The choice of reaction conditions, particularly the nature of the nucleophile and the solvent, will determine the predominant mechanism.

  • SN2 Pathway: Strong, non-bulky nucleophiles in polar aprotic solvents will favor the SN2 mechanism, leading to inversion of stereochemistry at the carbon center.

  • SN1 Pathway: Weak nucleophiles in polar protic solvents will favor the SN1 mechanism, proceeding through a carbocation intermediate. As mentioned earlier, neighboring group participation from the dioxolane oxygen atoms could lead to retention of stereochemistry.

Representative Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide in this compound:

  • Oxygen Nucleophiles: Hydroxides and alkoxides can be used to introduce hydroxyl and alkoxy groups, respectively.

  • Nitrogen Nucleophiles: Amines and azides can be used to form C-N bonds, providing access to a range of amine and triazole derivatives.

  • Sulfur Nucleophiles: Thiolates are effective nucleophiles for the introduction of sulfur-containing moieties.

Detailed Experimental Protocol for a Representative SN2 Reaction: Azide Displacement

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and sodium azide (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Azido-5,8-dioxaspiro[3.4]octane.

sn2_reaction sub This compound prod 2-Azido-5,8-dioxaspiro[3.4]octane sub->prod Sɴ2 nuc N₃⁻ nuc->sub Nucleophilic Attack lg Br⁻ prod->lg Leaving Group Departure

Caption: Sɴ2 reaction workflow.

Elimination Reactions: Access to Unsaturated Spirocycles

Elimination reactions of this compound provide a route to the corresponding unsaturated spirocyclic alkene, a valuable intermediate for further functionalization.[12][13][14][15]

Mechanistic Overview: E1 vs. E2 Pathways

Similar to substitution reactions, both E1 and E2 mechanisms are possible for the elimination of HBr from this compound.

  • E2 Pathway: Strong, sterically hindered bases, such as potassium tert-butoxide, will favor the E2 mechanism. The regiochemical outcome of the E2 reaction will be dictated by the relative acidity of the β-protons and the steric accessibility for the base to abstract a proton.

  • E1 Pathway: In the absence of a strong base and in a polar protic solvent, an E1 mechanism may compete with the SN1 reaction, proceeding through a common carbocation intermediate.

Regioselectivity: Zaitsev's vs. Hofmann's Rule

The formation of the more substituted alkene (Zaitsev's product) is generally favored in elimination reactions. However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann's product) due to steric hindrance. In the case of this compound, the regioselectivity will depend on the specific reaction conditions.

Detailed Experimental Protocol for a Representative E2 Reaction

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Deionized water

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkene.

e2_reaction sub This compound prod 5,8-Dioxaspiro[3.4]oct-1-ene sub->prod E2 Elimination base t-BuOK base->sub Proton Abstraction side_prod t-BuOH + KBr prod->side_prod Byproducts

Caption: E2 elimination reaction workflow.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of this compound.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[16][17][18][19][20] For secondary bromides like this compound, the choice of a suitable palladium catalyst and ligand is crucial to achieve efficient coupling.

General Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl or alkyl halide with an amine in the presence of a palladium catalyst.[21][22][23][24][25] This reaction provides a direct route to a wide range of N-functionalized spiro[3.4]octane derivatives.

General Mechanism: The mechanism is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (typically in a 10:1 ratio) to the tube.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.

suzuki_coupling sub This compound prod 2-Aryl-5,8-dioxaspiro[3.4]octane sub->prod Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)₂ boronic_acid->prod catalyst Pd(0)Lₙ catalyst->sub Oxidative Addition base Base base->boronic_acid Activation

Caption: Suzuki-Miyaura coupling workflow.

Conclusion: Strategic Application in Drug Development

This compound is a highly valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The bromine atom serves as a key functional handle that can be readily transformed through a variety of reactions, including nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling. A thorough understanding of the factors that govern the reactivity of this compound, including electronic effects, steric hindrance, and the choice of reaction conditions, is essential for its effective utilization in the design and synthesis of new therapeutic agents. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this unique spirocyclic scaffold in their drug discovery endeavors.

References

Stability and storage conditions for 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5,8-dioxaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for this compound. As a unique spirocyclic building block in organic synthesis and medicinal chemistry, understanding its chemical behavior is paramount to ensuring its integrity and the reproducibility of experimental outcomes. This document moves beyond standard safety data sheet information to offer deeper insights into the causality behind recommended protocols, grounded in established chemical principles.

Compound Profile: Structure and Inherent Reactivity

This compound, with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol , is a synthetic organic compound featuring a spiroketal core.[1][2] Its structure, identified by CAS number 1257996-82-9, is notable for the fusion of a cyclobutane ring with a 1,4-dioxane ring system via a shared spirocyclic carbon.[1][2] This unique three-dimensional scaffold makes it a valuable intermediate in the synthesis of complex molecules.[2][3]

The primary determinants of its stability are the spiroketal linkage and the carbon-bromine bond. Spiroketals, while generally stable, can be susceptible to hydrolysis under acidic conditions, leading to ring opening.[4] The presence of a bromine atom introduces the potential for nucleophilic substitution and elimination reactions, particularly in the presence of strong bases or nucleophiles.

Core Stability and Recommended Storage Protocols

Several chemical suppliers indicate that this compound is stable under recommended storage conditions.[5] However, the specific temperature recommendations can vary, with some sources suggesting 2-8°C, while others recommend -10°C.[6][7] For long-term storage, the lower temperature is advisable to minimize any potential for slow degradation.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -10°C (long-term)Minimizes kinetic energy of molecules, reducing the rate of potential decomposition pathways.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light, which can catalyze degradation.
Environment Dry, well-ventilated areaAvoids accidental exposure to moisture and ensures safe handling in case of a leak.
Experimental Protocol for Long-Term Storage
  • Aliquotting: Upon receipt, if the entire quantity is not for immediate use, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inerting: Before sealing, flush the vial containing the aliquot with a gentle stream of an inert gas like argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly cap the vial. For added protection, the cap can be wrapped with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, date of receipt/aliquotting, and concentration (if in solution).

  • Storage: Place the sealed vials in a freezer or refrigerator that maintains the recommended temperature.

Incompatible Materials and Conditions to Avoid

To maintain the chemical integrity of this compound, it is crucial to avoid contact with certain substances and environmental conditions.

  • Strong Oxidizing Agents: These can react with the organic structure, potentially leading to decomposition.[5]

  • Strong Bases: May promote elimination reactions involving the bromine atom.

  • Strong Acids: Can catalyze the hydrolysis of the spiroketal linkage.

  • Moisture: Can lead to slow hydrolysis of the spiroketal.[5]

  • Heat, Sparks, and Open Flames: As a precaution with any organic compound, sources of ignition should be avoided.[5]

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

The primary concern is the acid-catalyzed hydrolysis of the spiroketal, which would revert the molecule to its synthetic precursors, 3-bromocyclobutanone and ethylene glycol.[2][8] This underscores the importance of storing the compound in a dry, neutral environment.

Monitoring Compound Integrity

Regularly assessing the purity of stored this compound is a critical component of quality control in a research setting.

Workflow for Purity Assessment

PurityAssessment start Stored Sample sampling Carefully extract a small aliquot start->sampling nmr 1H NMR Analysis sampling->nmr hplc HPLC-MS Analysis sampling->hplc data Compare spectra to reference data nmr->data hplc->data decision Purity Confirmed? data->decision pass Proceed with Experiment decision->pass Yes fail Consider Re-purification or Disposal decision->fail No

Caption: Workflow for assessing the purity of this compound.

Proton NMR (¹H NMR) is a powerful technique for this purpose. The ¹H NMR spectrum in CDCl₃ is expected to show characteristic multiplets for the cyclobutane and ethylene glycol protons.[2][8] Any significant deviation from the reference spectrum or the appearance of new peaks could indicate degradation. For a more quantitative assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to detect and quantify impurities.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Conclusion

The stability of this compound is robust under the proper conditions. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this valuable synthetic building block. The key to preserving its purity lies in meticulous control of temperature, atmosphere, and light exposure, as well as avoiding contact with incompatible substances. Regular purity assessments provide the ultimate verification of its suitability for use in sensitive synthetic applications.

References

An In-Depth Technical Guide to 2-Bromo-5,8-dioxaspiro[3.4]octane: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5,8-dioxaspiro[3.4]octane, a valuable spirocyclic building block in medicinal chemistry and organic synthesis. The document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical and spectroscopic properties, and its burgeoning role in the design of novel therapeutics. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a critical resource for professionals engaged in the exploration of three-dimensional chemical space for drug discovery.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic compounds into the realm of three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly attractive scaffolds. Their inherent rigidity and three-dimensional nature allow for precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets. This structural feature can lead to significant improvements in potency, selectivity, and pharmacokinetic properties of drug candidates.

This compound is a prime example of a spirocyclic building block that has garnered attention for its utility in introducing a constrained, three-dimensional motif into larger molecules. This guide will provide an in-depth exploration of this compound, from its synthesis to its potential applications in the development of next-generation pharmaceuticals.

Discovery and History

While the broader class of spiroketals has been known for some time, the specific synthesis of this compound appears to be a relatively recent development, driven by the growing demand for novel, three-dimensional building blocks in drug discovery programs. The earliest detailed public disclosure of a robust synthetic method for this compound is found in a 2010 patent by OSI Pharmaceuticals, Inc.[1]. This patent highlights its role as a key intermediate in the synthesis of more complex molecules, underscoring its importance as a foundational element for chemical library development.

The development of synthetic routes to compounds like this compound is a direct consequence of the increasing recognition of the value of spirocyclic systems in medicinal chemistry. These scaffolds offer a unique way to explore chemical space and design molecules with improved drug-like properties.

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol. This reaction is a classic example of carbonyl protection, which in this case, creates the desired spirocyclic system.

Reaction Mechanism

The synthesis proceeds via a well-established acid-catalyzed ketalization mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (in this case, pyridinium p-toluenesulfonate, PPTS) protonates the carbonyl oxygen of 3-bromocyclobutanone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other oxygen of the original carbonyl group.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral this compound and regenerate the acid catalyst.

The use of a Dean-Stark apparatus is crucial for the success of this reaction, as it allows for the continuous removal of water, driving the equilibrium towards the formation of the ketal product.

Synthesis_Mechanism Start 3-Bromocyclobutanone + Ethylene Glycol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (PPTS) Nucleophilic_Attack Nucleophilic Attack by Ethylene Glycol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Cyclization Intramolecular Cyclization Elimination->Cyclization Forms Oxonium Ion Deprotonation Deprotonation Cyclization->Deprotonation Product This compound Deprotonation->Product -H+ Applications Core This compound Substitution Nucleophilic Substitution Core->Substitution Nu- Coupling Cross-Coupling Reactions Core->Coupling Pd Catalyst Lithiation Lithiation & Electrophilic Quench Core->Lithiation n-BuLi Derivatives Diverse Functionalized Spirocycles Substitution->Derivatives Coupling->Derivatives Lithiation->Derivatives Drug_Discovery Drug Discovery Programs Derivatives->Drug_Discovery Bio-screening

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-5,8-dioxaspiro[3.4]octane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with well-defined three-dimensional (3D) geometries is insatiable. Such structures are pivotal for enhancing pharmacological profiles, improving physicochemical properties, and accessing new areas of chemical space. 2-Bromo-5,8-dioxaspiro[3.4]octane (CAS No. 1257996-82-9) has emerged as a highly versatile and strategic building block that directly addresses this need.[1][2] Its unique architecture, featuring a strained cyclobutane ring fused in a spirocyclic fashion to a stable 1,3-dioxolane moiety, offers a compelling combination of reactivity and structural rigidity.

The dioxolane serves as a protected ketone, a latent functionality that can be unveiled late in a synthetic sequence. The bromine atom, positioned on the four-membered ring, acts as a versatile handle for a wide array of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This application note provides an in-depth exploration of the synthesis and utility of this compound, complete with detailed protocols designed for researchers in organic synthesis and medicinal chemistry.[1]

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 1257996-82-9[2][3]
Molecular Formula C₆H₉BrO₂[2][4]
Molecular Weight 193.04 g/mol [2][4]
IUPAC Name This compound[2]
SMILES C1COC2(O1)CC(C2)Br[2]
Appearance Liquid or Solid or Semi-solid
Storage Sealed in dry, 2-8°C

Core Synthesis: Accessing the Building Block

The reliable synthesis of this compound is the gateway to its diverse applications. The most common and efficient method involves the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol.[1][4] This reaction protects the ketone functionality, which might otherwise interfere with subsequent reactions involving the bromo-substituted cyclobutane ring.

The use of pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst is crucial. It effectively promotes ketal formation without inducing degradation of the sensitive cyclobutane ring or causing unwanted side reactions. The reaction is typically performed in benzene or toluene using a Dean-Stark apparatus to drive the equilibrium towards the product by azeotropically removing water.[4]

Synthetic Workflow Diagram

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification A 3-Bromocyclobutanone F Ketalization Reaction A->F B Ethylene Glycol B->F C PPTS (Catalyst) C->F Catalyzes D Benzene (Solvent) D->F In E Reflux (Dean-Stark) E->F Under G Aqueous Wash F->G Yields Crude Product H Drying (Na2SO4) G->H I Column Chromatography H->I J This compound I->J Yields Pure Product

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][4]

Materials:

  • 3-Bromocyclobutanone (5.9 g, 39.6 mmol, 1.0 equiv)

  • 1,2-Ethanediol (8.6 mL, 158.4 mmol, 4.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (1.9 g, 7.92 mmol, 0.2 equiv)

  • Benzene (40 mL)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromocyclobutanone (5.9 g), 1,2-ethanediol (8.6 mL), and benzene (40 mL).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (1.9 g) to the mixture.

  • Reflux: Attach the Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing for 12 hours or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

  • Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL).

  • Drying: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) to afford the pure this compound.[4]

Expected Outcome: The procedure should yield the title compound as a liquid or semi-solid. Characterization by ¹H NMR should be consistent with published data (¹H NMR (300 MHz, CDCl₃): δ = 4.19-4.23 (m, 4H), 2.95-3.00 (m, 2H), 2.77-2.82 (m, 2H)).[4]

Applications in Synthetic Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures.[1] Its utility stems from the orthogonal reactivity of the bromo group and the protected ketone.

A Scaffold for Spirocyclic Analogs of Bioactive Molecules

The spirocyclic core is a privileged motif in medicinal chemistry, often imparting improved metabolic stability, solubility, and target-binding affinity. While direct applications of this compound are emerging, its structural class, spiro-oxetanes and related dioxaspiro compounds, are of high interest. For instance, the synthesis of 2,5-dioxaspiro[3.4]octane derivatives, structural isomers of our title compound, has been achieved via sophisticated methods like ring-closing metathesis (RCM).[5][6][7] This highlights the chemical community's interest in this scaffold class as three-dimensional analogs of common motifs like 1,4-dioxane.[5]

Gateway to Substituted Cyclobutanes

The bromine atom on the cyclobutane ring is the primary site of reactivity. It can be readily displaced by a variety of nucleophiles or engaged in organometallic cross-coupling reactions to introduce diverse substituents. After modification, the dioxolane protecting group can be easily removed under acidic conditions to reveal the ketone, which can then be used for further derivatization (e.g., reductive amination, Wittig reaction, or conversion to a heterocyclic ring).

Synthetic Utility Workflow

G cluster_reactions Primary Transformations cluster_downstream Further Derivatization A This compound B Nucleophilic Substitution (e.g., NaN3, R-OH, R-NH2) A->B C Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Substituted Dioxaspiro[3.4]octane B->D C->D E Ketal Deprotection (Acidic Hydrolysis) D->E F Substituted Cyclobutanone E->F G Reductive Amination F->G H Wittig Olefination F->H I Heterocycle Formation F->I J Complex 3D Scaffolds G->J H->J I->J

Caption: General synthetic utility of the title compound.

Protocol 2: Representative Nucleophilic Substitution (Azide Formation)

This protocol is a representative example illustrating a common transformation. Researchers should optimize conditions for their specific substrate and nucleophile.

Objective: To replace the bromine atom with an azide group, a versatile functional group that can be further transformed into an amine or used in click chemistry.

Materials:

  • This compound (1.93 g, 10 mmol, 1.0 equiv)

  • Sodium Azide (NaN₃) (0.98 g, 15 mmol, 1.5 equiv)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Diethyl Ether (Et₂O)

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.93 g) in anhydrous DMF (20 mL).

  • Reagent Addition: Add sodium azide (0.98 g) to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting bromide is consumed (typically 4-8 hours).

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (50 mL). Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-azido-5,8-dioxaspiro[3.4]octane.

  • Purification: If necessary, purify the product via column chromatography.

Conclusion and Future Outlook

This compound is a valuable and readily accessible building block for modern organic synthesis. Its unique spirocyclic structure, combined with the orthogonal reactivity of its functional groups, provides a powerful platform for the synthesis of novel, three-dimensional molecules.[1] As the drive for structural diversity in drug discovery continues, the strategic application of such constrained scaffolds is expected to grow, making this reagent an increasingly important tool for chemists aiming to explore new frontiers of molecular design.[8][9]

References

Unlocking Novel Heterocyclic Architectures: 2-Bromo-5,8-dioxaspiro[3.4]octane as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. A significant shift away from planar, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds has been a defining trend. Spirocyclic systems, in which two rings share a single atom, have emerged as particularly valuable motifs in this endeavor. The rigid, well-defined three-dimensional orientation of spirocycles can lead to improved target engagement, enhanced metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity. This application note introduces 2-Bromo-5,8-dioxaspiro[3.4]octane, a unique and versatile building block, and delineates its potential in the construction of novel heterocyclic systems for applications in drug discovery and development.

This compound combines the conformational rigidity of a cyclobutane ring with a protected ketone functionality in the form of a stable dioxolane ring. The presence of a secondary bromide provides a reactive handle for a variety of synthetic transformations, particularly nucleophilic substitutions, making it an ideal precursor for the introduction of the spiro[3.4]octane framework into a diverse range of molecular scaffolds. This guide will provide detailed protocols for the synthesis of this building block and showcase its application in the generation of novel spiro-heterocyclic compounds, with a focus on the synthesis of spiro-indolenine derivatives, a class of compounds with significant biological relevance.

Synthesis of the Building Block: this compound

The synthesis of this compound is a straightforward and scalable procedure, commencing from the readily available 3-bromocyclobutanone. The core of this synthesis is the protection of the ketone as an ethylene ketal, which simultaneously introduces the spirocyclic dioxolane moiety.

Causality of Experimental Choices:
  • Ketalization: The reaction of a ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst is a classic and highly efficient method for protecting the carbonyl group. The dioxolane ring formed is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, which is crucial for the subsequent applications of the bromo-functionalized product.

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) is a mild and effective acid catalyst for this transformation. Its use minimizes potential side reactions that can be promoted by stronger acids.

  • Dean-Stark Apparatus: The use of a Dean-Stark apparatus is critical for driving the equilibrium of the ketalization reaction towards the product by the azeotropic removal of water.

  • Solvent: Benzene or toluene are suitable solvents as they form an azeotrope with water, facilitating its removal.

Experimental Protocol: Synthesis of this compound

reagents 3-Bromocyclobutanone + Ethylene Glycol conditions PPTS, Benzene Reflux with Dean-Stark reagents->conditions Reaction workup Aqueous Wash Drying (Na2SO4) Concentration conditions->workup Post-reaction purification Column Chromatography (Ethyl Acetate/Hexanes) workup->purification Purification product This compound purification->product Final Product

Caption: Synthetic workflow for this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Bromocyclobutanone23761-24-2148.995.9 g39.6 mmol
Ethylene glycol107-21-162.078.6 mL158.4 mmol
Pyridinium p-toluenesulfonate (PPTS)24057-28-1251.301.9 g7.92 mmol
Benzene71-43-278.1140 mL-
Ethyl acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Sodium sulfate (anhydrous)7757-82-6142.04As needed-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromocyclobutanone (5.9 g, 39.6 mmol), ethylene glycol (8.6 mL, 158.4 mmol), pyridinium p-toluenesulfonate (1.9 g, 7.92 mmol), and benzene (40 mL).

  • Heat the reaction mixture to reflux and continue for 12 hours, collecting the water in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with water (2 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) as the eluent to afford this compound as a colorless oil.

Expected Yield: ~50-65%

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ = 2.77-2.82 (m, 2H), 2.95-3.00 (m, 2H), 4.19-4.23 (m, 1H).

  • Molecular Formula: C₆H₉BrO₂

  • Molecular Weight: 193.04 g/mol

Application in Heterocycle Synthesis: A Protocol for Spiro-Indolenine Derivatives

The utility of this compound as a building block is exemplified by its proposed reaction with indole derivatives to generate novel spiro-indolenine heterocycles. Spiro-oxindoles and related spiro-indolenines are prominent scaffolds in numerous natural products and have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. The following protocol outlines a proposed N-alkylation of an indole derivative, followed by an intramolecular cyclization to form the spiro-indolenine core.

Mechanistic Rationale:

The proposed synthesis proceeds via a two-step sequence:

  • N-Alkylation: The indole nitrogen is deprotonated with a suitable base, such as sodium hydride, to form the corresponding indolide anion. This potent nucleophile then attacks the electrophilic carbon bearing the bromine atom in this compound in an Sₙ2 reaction.

  • Intramolecular Cyclization (Pictet-Spengler type): The resulting N-alkylated indole can then undergo an acid-catalyzed intramolecular cyclization. Protonation of the dioxolane oxygen would lead to ring-opening to reveal a carbonyl group, which can then be attacked by the electron-rich C2 position of the indole ring to form the spirocyclic indolenine.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Indole Indole Derivative Deprotonation NaH, DMF, 0°C Indole->Deprotonation N_Alkylated N-Alkylated Indole Deprotonation->N_Alkylated Nucleophilic Attack BromoSpiro This compound BromoSpiro->N_Alkylated Acid_Catalysis Acid (e.g., TFA) N_Alkylated->Acid_Catalysis N_Alkylated_Step2 N-Alkylated Indole N_Alkylated->N_Alkylated_Step2 Spiro_Indolenine Spiro-Indolenine Product Acid_Catalysis->Spiro_Indolenine Cyclization

Caption: Proposed reaction workflow for spiro-indolenine synthesis.

Proposed Experimental Protocol: Synthesis of a Spiro[cyclobutane-1,3'-indol]-2'-one Derivative

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Oxindole59-48-3133.151.0 eq-
Sodium hydride (60% in mineral oil)7646-69-724.001.2 eq-
This compound1257996-82-9193.041.1 eq-
Anhydrous Dimethylformamide (DMF)68-12-273.09As needed-
Trifluoroacetic acid (TFA)76-05-1114.02As needed-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated aq. NH₄Cl--As needed-
Ethyl acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

Step 1: N-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 2-oxindole (1.0 eq).

  • Add anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-alkylated product can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection and Cyclization

  • Dissolve the crude N-alkylated product from Step 1 in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid (e.g., 10-20 vol%) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography to yield the desired spiro[cyclobutane-1,3'-indol]-2'-one derivative.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the presence of a reactive handle for nucleophilic substitution make it an attractive starting material for accessing complex, three-dimensional molecular architectures. The proposed application in the synthesis of spiro-indolenine derivatives highlights just one of the many potential uses of this compound. Further exploration of its reactivity with other nucleophiles, such as thiols, amines, and other N-heterocycles, will undoubtedly lead to a diverse array of novel spiro-heterocyclic scaffolds. The incorporation of such unique spirocyclic motifs is a valuable strategy in modern drug discovery, offering a pathway to compounds with improved pharmacological and pharmacokinetic properties.

The Strategic Application of 2-Bromo-5,8-dioxaspiro[3.4]octane in Medicinal Chemistry: A Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for molecular novelty and enhanced pharmacological properties is paramount. Medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional structures, embracing three-dimensional scaffolds to unlock new biological activities and improve drug-like properties. Among these, spirocyclic systems have emerged as a particularly powerful tool. This guide provides a detailed exploration of 2-Bromo-5,8-dioxaspiro[3.4]octane, a unique building block poised for significant applications in medicinal chemistry.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed protocol for the synthesis of this valuable intermediate but also a forward-looking perspective on its potential applications in the design of next-generation therapeutics.

The Spirocyclic Advantage in Drug Design

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and conformationally constrained framework. This inherent three-dimensionality can lead to several advantages in drug design:

  • Improved Target Binding: The well-defined spatial arrangement of functional groups on a spirocyclic core can lead to more specific and higher-affinity interactions with biological targets.

  • Enhanced Selectivity: By locking the conformation of a molecule, spirocycles can minimize off-target interactions, leading to improved selectivity and a better safety profile.

  • Favorable Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel areas of chemical space, offering opportunities for the development of first-in-class therapeutics with new mechanisms of action.

This compound, with its unique combination of a cyclobutane ring, a dioxolane moiety, and a reactive bromine handle, is a prime candidate for leveraging these advantages in drug discovery programs.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a straightforward and scalable process, making it an accessible building block for research and development.[1]

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-bromocyclobutanone 3-Bromocyclobutanone reaction_center + 3-bromocyclobutanone->reaction_center ethylene_glycol Ethylene Glycol ethylene_glycol->reaction_center PPTS PPTS (catalyst) Benzene Benzene (solvent) Reflux Reflux, 12h product This compound reaction_center->product PPTS, Benzene, Reflux

Caption: Synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromocyclobutanone23761-24-2C₄H₅BrO148.99
Ethylene Glycol107-21-1C₂H₆O₂62.07
Pyridinium p-toluenesulfonate (PPTS)24057-28-1C₁₁H₁₃NO₃S251.30
Benzene71-43-2C₆H₆78.11
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Water (deionized)7732-18-5H₂O18.02
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromocyclobutanone (5.9 g, 39.6 mmol), ethylene glycol (8.6 mL, 158.4 mmol), and pyridinium p-toluenesulfonate (PPTS) (1.9 g, 7.92 mmol) in benzene (40 mL).

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.

  • Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL).

  • Extraction and Drying: Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:5 v/v) as the eluent.

  • Product Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pure compound. The reported yield is 984 mg. Characterization data (¹H NMR in CDCl₃) shows signals at δ = 2.77-2.82 (m, 2H), 2.95-3.00 (m, 2H), and 4.19-4.23 (m, 1H).[1]

Potential Applications in Medicinal Chemistry: A Forward Look

While specific examples of this compound in publicly disclosed drug discovery programs are limited, its chemical structure suggests significant potential as a versatile building block. The secondary bromide offers a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

General Reaction Scheme for Nucleophilic Substitution

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, thereby serving as an anchor point for the spirocyclic scaffold onto a larger molecule.

Nucleophilic Substitution cluster_reactants Reactants cluster_reagents Conditions cluster_product Product spiro This compound reaction_center + spiro->reaction_center nucleophile Nucleophile (Nu-H) nucleophile->reaction_center base Base solvent Solvent product Substituted Spiro[3.4]octane reaction_center->product Base, Solvent

Caption: General nucleophilic substitution reaction.

Illustrative Protocols for Derivatization

The following protocols are illustrative of the potential reactivity of this compound and are based on established principles of organic synthesis. These are intended to serve as a starting point for exploration and will likely require optimization for specific substrates.

1. Reaction with Amines (N-Alkylation)

The reaction with primary or secondary amines would lead to the formation of spirocyclic amines, which are valuable scaffolds in their own right and can serve as key intermediates for further functionalization.

  • Hypothetical Protocol:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add the desired amine (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 3.0 eq).

    • Heat the reaction mixture at a temperature ranging from 60 to 100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC.

2. Reaction with Thiols (S-Alkylation)

Reaction with thiols would yield spirocyclic thioethers. The sulfur atom can act as a key interaction point with certain biological targets or can be further oxidized to sulfoxides or sulfones to modulate physicochemical properties.

  • Hypothetical Protocol:

    • Dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or THF.

    • Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C to generate the thiolate anion.

    • After stirring for a short period, add a solution of this compound (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Perform an aqueous workup, dry the organic phase, and concentrate.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

This compound represents a readily accessible and highly promising building block for medicinal chemistry. Its unique three-dimensional structure and the presence of a reactive handle for chemical modification make it an attractive starting point for the synthesis of novel drug candidates. While its application in reported drug discovery programs is not yet widespread, the foundational principles of spirocycle-driven drug design strongly suggest that this and related scaffolds will play an increasingly important role in the future of therapeutic innovation. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule in their own drug discovery endeavors.

References

Synthetic Utility of 2-Bromo-5,8-dioxaspiro[3.4]octane: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic scaffold has emerged as a coveted structural motif in contemporary drug discovery and materials science. Its inherent three-dimensionality offers a compelling strategy to escape the "flatland" of traditional aromatic systems, often leading to improved physicochemical properties and novel biological activities. Within this chemical space, 2-Bromo-5,8-dioxaspiro[3.4]octane stands out as a versatile and readily accessible building block. This guide provides an in-depth exploration of its synthesis and, more critically, its potential applications in constructing complex molecular architectures. While direct literature on the reactivity of this specific molecule is nascent, this document leverages established principles of organic synthesis to propose robust protocols for its utilization in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's characteristics is paramount for its effective application. Key properties of this compound are summarized below.

PropertyValue
CAS Number 1257996-82-9[1]
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol [1]
IUPAC Name This compound[2]
Appearance Liquid or Solid or Semi-solid or lump
Storage Sealed in dry, 2-8°C

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 300 MHz): δ = 2.77-2.82 (m, 2H), 2.95-3.00 (m, 2H), 4.19-4.23 (m, 1H).[3] The multiplets in the 2.7-3.0 ppm range correspond to the methylene protons of the cyclobutane ring, while the multiplet around 4.2 ppm is attributed to the proton on the bromine-bearing carbon.

  • Infrared (IR): A strong and broad absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibrations of the ether linkages within the spirocyclic system.[1]

  • Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for bromine, with molecular ion peaks at m/z 193 and 195.[1]

Synthesis of this compound

The preparation of this compound is reliably achieved through the ketalization of 3-bromocyclobutanone with ethylene glycol.[1][3] This reaction proceeds under acidic catalysis with the removal of water to drive the equilibrium towards the product.

cluster_0 Synthesis of this compound 3-bromocyclobutanone 3-Bromocyclobutanone ppts PPTS (catalyst) Benzene, Reflux 3-bromocyclobutanone->ppts ethylene_glycol Ethylene Glycol ethylene_glycol->ppts product This compound ppts->product water Water (byproduct) ppts->water

Caption: Synthesis of the target compound.

Protocol: Synthesis of this compound

Materials:

  • 3-Bromocyclobutanone (1 equivalent)

  • Ethylene glycol (4 equivalents)[3]

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents)[3]

  • Benzene (or Toluene)

  • Water (for washing)

  • Sodium sulfate (or Magnesium sulfate) (for drying)

  • Ethyl acetate and Hexanes (for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone, ethylene glycol, PPTS, and benzene.

  • Heat the mixture to reflux and continue heating for 12 hours, or until the starting material is consumed as monitored by TLC or GC-MS. Water will collect in the Dean-Stark trap.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with water (2 x volume of benzene).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) as the eluent to afford this compound.[3]

Application in Nucleophilic Substitution Reactions

The secondary bromide of this compound is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. While specific examples are scarce in the literature, its reactivity can be inferred from the behavior of analogous secondary alkyl halides and related spirocyclic systems.[4][5]

cluster_1 Nucleophilic Substitution Pathways start This compound azide Sodium Azide (DMF, heat) start->azide amine Primary/Secondary Amine (Base, Solvent, heat) start->amine thiol Thiol (Base, Solvent) start->thiol product_azide 2-Azido-5,8-dioxaspiro[3.4]octane azide->product_azide product_amine 2-Amino-5,8-dioxaspiro[3.4]octane Derivative amine->product_amine product_thioether 2-Thioether-5,8-dioxaspiro[3.4]octane Derivative thiol->product_thioether

Caption: Potential nucleophilic substitutions.

Protocol: Synthesis of 2-Azido-5,8-dioxaspiro[3.4]octane (Hypothetical)

Materials:

  • This compound (1 equivalent)

  • Sodium azide (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether (or Ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-azido-5,8-dioxaspiro[3.4]octane.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for a variety of such transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the spirocyclic core and an aryl or vinyl group.

cluster_2 Suzuki-Miyaura Coupling start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) start->catalyst boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->catalyst product 2-Aryl/Vinyl-5,8-dioxaspiro[3.4]octane catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Phenyl-5,8-dioxaspiro[3.4]octane (Hypothetical)

Materials:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (0.05 equivalents)

  • Potassium carbonate (2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel to obtain 2-phenyl-5,8-dioxaspiro[3.4]octane.

Sonogashira Coupling

The Sonogashira coupling facilitates the synthesis of alkynylated spirocycles, which are valuable intermediates for further transformations.

Protocol: Synthesis of 2-(Phenylethynyl)-5,8-dioxaspiro[3.4]octane (Hypothetical)

Materials:

  • This compound (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents)

  • Copper(I) iodide (0.06 equivalents)

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

This reaction allows for the direct formation of carbon-nitrogen bonds, providing access to a variety of substituted amines.

Protocol: Synthesis of N-Phenyl-5,8-dioxaspiro[3.4]octan-2-amine (Hypothetical)

Materials:

  • This compound (1 equivalent)

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)[6]

  • A suitable phosphine ligand (e.g., Xantphos) (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Add this compound and aniline, followed by toluene.

  • Seal the tube and heat the mixture to 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a promising building block for the synthesis of complex, three-dimensional molecules. While its full synthetic potential is still being explored, the protocols and applications outlined in this guide, based on established chemical principles, provide a solid framework for its utilization in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. As the demand for novel spirocyclic scaffolds in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase significantly.

References

Application Note: A Practical Guide to Nucleophilic Substitution Reactions of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, there is a pronounced shift towards molecules with greater three-dimensionality. Saturated spirocyclic systems, which feature two rings connected by a single common atom, are highly valued for their ability to confer rigid, well-defined exit vectors in molecular design[1][2]. The 5,8-dioxaspiro[3.4]octane framework, a bioisostere of dioxane and morpholine, offers an attractive scaffold that combines conformational rigidity with favorable physicochemical properties.

The functionalization of this core structure is paramount for exploring new chemical space. 2-Bromo-5,8-dioxaspiro[3.4]octane serves as a versatile and crucial intermediate, providing a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides a detailed protocol for these substitution reactions, explains the underlying mechanistic principles, and offers insights into expanding the reaction scope.

Mechanistic Considerations: Reactivity of the Cyclobutane Ring

The reaction center in this compound is a secondary carbon atom within a cyclobutane ring. Cyclobutanes possess significant ring strain (approximately 110 kJ/mol) compared to their acyclic or larger-ring counterparts[3]. This inherent strain influences their reactivity. While highly strained systems can be prone to ring-opening reactions under certain nucleophilic or acidic conditions[4][5], standard nucleophilic aliphatic substitution is a common and predictable pathway for halocyclobutanes.

The substitution reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Key factors supporting this pathway include:

  • A Secondary Halide: The bromide is a good leaving group located on a secondary carbon, which is accessible to nucleophilic attack.

  • Steric Access: The spirocyclic structure presents a unique steric environment. While the quaternary spiro-carbon can introduce some hindrance, the cyclobutane ring is relatively planar, allowing for backside attack by the nucleophile.

  • Solvent Effects: The use of polar aprotic solvents (e.g., DMF, DMSO) stabilizes the transition state and enhances the nucleophilicity of the anionic reactant, further favoring the SN2 pathway.

The SN1 pathway is generally disfavored due to the high energy and instability of a carbocation on a strained cyclobutane ring[6].

Caption: SN2 mechanism on the spirocyclic substrate.

Detailed Experimental Protocol: Synthesis of 2-Azido-5,8-dioxaspiro[3.4]octane

This protocol details a representative SN2 reaction using sodium azide as the nucleophile. Azides are excellent nucleophiles and the resulting product is a versatile intermediate for further chemistry, such as reduction to amines or cycloaddition reactions.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
This compoundC₆H₉BrO₂193.04VariousSynthesized from 3-bromocyclobutanone and ethylene glycol[7].
Sodium Azide (NaN₃)NaN₃65.01Sigma-Aldrich, etc.Highly Toxic! Handle with extreme caution.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros, etc.Anhydrous grade recommended.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Fisher ScientificReagent grade.
Deionized WaterH₂O18.02-
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01-For aqueous work-up.
Brine (Saturated NaCl Solution)NaCl58.44-For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37-Drying agent.
Silica GelSiO₂60.08-For column chromatography (230-400 mesh).

Experimental Workflow

Workflow start Setup & Reagent Addition reaction Reaction Heating (60-80 °C, 12-24h) Monitor by TLC start->reaction quench Cool to RT Quench with Water reaction->quench extract Aqueous Work-up (Et₂O Extraction) quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for the substitution reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 g, 5.18 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous DMF (20 mL) to dissolve the substrate. To this stirred solution, add sodium azide (0.505 g, 7.77 mmol, 1.5 equiv) in one portion.

    • Scientist's Note: Using a slight excess of the nucleophile ensures the reaction goes to completion. DMF is an ideal polar aprotic solvent that accelerates SN2 reactions.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The disappearance of the starting material spot and the appearance of a new, typically higher-Rf, product spot indicates reaction progression. The reaction is generally complete within 16-24 hours.

  • Work-up (Quenching): Once the reaction is complete, allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Safety Note: Quenching azide reactions must be done with care. Avoid contact with acids which can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

    • Scientist's Note: Diethyl ether is used for extraction. The product is expected to be significantly less polar than the DMF solvent, allowing for efficient separation.

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (1 x 20 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 2-Azido-5,8-dioxaspiro[3.4]octane as a colorless oil.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic shifts for the cyclobutane and ethylene ketal protons. The proton on the carbon bearing the azide group will show a distinct shift compared to the bromo-precursor.

  • IR (neat): A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide (N₃) functional group.

  • Mass Spectrometry (ESI+): Calculate and look for the [M+H]⁺ or [M+Na]⁺ peak corresponding to the product's molecular weight (C₆H₉N₃O₂, MW = 155.15).

Reaction Scope and Versatility

The protocol described above is robust and can be adapted for a variety of other nucleophiles. The following table provides suggested conditions for different nucleophilic partners. Researchers should note that optimization of temperature and reaction time may be necessary for each specific substrate.

NucleophileReagent ExampleSolventTemp (°C)Expected ProductNotes
ThiolateSodium thiophenoxideDMF25 - 602-(Phenylthio)-5,8-dioxaspiro[3.4]octaneSoft nucleophiles like thiolates are highly effective for SN2 reactions.
CyanideSodium Cyanide (NaCN)DMSO80 - 1005,8-Dioxaspiro[3.4]octane-2-carbonitrileHighly Toxic! Requires stringent safety protocols. DMSO is often preferred.
Secondary AminePyrrolidineMeCN60 - 802-(Pyrrolidin-1-yl)-5,8-dioxaspiro[3.4]octaneA non-nucleophilic base (e.g., K₂CO₃) may be needed to scavenge HBr.
MalonateDiethyl malonate, NaHTHF/DMF25 - 70Diethyl 2-(5,8-dioxaspiro[3.4]octan-2-yl)malonateThe malonate must first be deprotonated with a strong base like NaH.

Safety and Handling

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Handle as a potential irritant and lachrymator.

  • Sodium Azide: ACUTELY TOXIC AND POTENTIALLY EXPLOSIVE. Ingestion or inhalation can be fatal. Do not allow sodium azide to come into contact with acids (forms explosive HN₃ gas) or heavy metals (forms explosive heavy metal azides). All waste should be quenched and disposed of according to institutional safety guidelines.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Diethyl ether is extremely flammable. Handle with appropriate care.

References

Palladium-catalyzed cross-coupling reactions with 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5,8-dioxaspiro[3.4]octane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust starting protocols for the palladium-catalyzed cross-coupling of this compound. The 5,8-dioxaspiro[3.4]octane scaffold is a motif of growing importance in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as increased solubility and metabolic stability.[1][2] As a bioisosteric replacement for gem-dimethyl or carbonyl groups, it offers a strategy to enhance the three-dimensionality and drug-like characteristics of molecular entities.[3][4] This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to functionalize this valuable building block through versatile and powerful C-C and C-N bond-forming reactions. The protocols herein are designed as validated starting points, grounded in established catalytic principles, to facilitate the synthesis of novel derivatives for discovery programs.

Introduction: The Strategic Value of the 5,8-Dioxaspiro[3.4]octane Motif

In modern drug discovery, the strategic modification of lead compounds to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold for this purpose.[1] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][4]

The 5,8-dioxaspiro[3.4]octane moiety combines the benefits of an oxetane ring with a spirocyclic structure, offering a rigid, three-dimensional exit vector for further chemical exploration. It is often employed as a bioisostere, a chemical substituent that can replace another group while retaining or improving the desired biological activity and physicochemical properties.[3][5] Specifically, it can serve as a more polar and metabolically stable surrogate for gem-dimethyl groups or carbonyl functionalities.[3][4]

This compound is the ideal precursor for leveraging this scaffold, providing a reactive handle for palladium-catalyzed cross-coupling reactions—one of the most powerful toolsets in modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[6]

Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[6] A general catalytic cycle, shown below, typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck, etc.): The coupling partner is transferred to the palladium center.

  • Reductive Elimination: The desired product is formed, regenerating the Pd(0) catalyst.

This guide will focus on three cornerstone reactions for functionalizing this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for introducing alkynyl groups.

Experimental Workflow Overview

The following diagram outlines the general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound. Adherence to inert atmosphere techniques is critical for success, as both the Pd(0) catalyst and some organometallic reagents are sensitive to oxygen.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_run Execution & Monitoring cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base add_solids Add Solids (Substrate, Partner, Cat., Base) reagents->add_solids glassware Dry Glassware (Oven or Flame-Dry) setup Assemble Flask with Condenser & Septum glassware->setup purge Purge with N2/Ar (3x Vacuum/Backfill) setup->purge purge->add_solids add_liquids Add Degassed Solvent & Liquid Reagents via Syringe add_solids->add_liquids heat Heat to Desired Temp (Oil Bath) add_liquids->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Cool & Quench (e.g., add H2O or sat. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp³) Bond Formation

The Suzuki-Miyaura coupling is an exceptionally versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. It is widely used due to the stability and low toxicity of the boronic acid or ester reagents and the mild reaction conditions.

Causality Behind Protocol Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) source that is effective for many standard couplings.

  • Base: A base is required to activate the organoboron species for transmetalation. An aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃ is effective and common. Cesium carbonate is often used for more challenging substrates as it can accelerate the reaction.

  • Solvent System: A two-phase solvent system like Toluene/EtOH/H₂O or Dioxane/H₂O is typically used to dissolve both the organic-soluble reactants and the inorganic base.

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Intermediate pd0->pd_complex R¹-Br label_oa Oxidative Addition pd_transmetal Transmetalation Intermediate pd_complex->pd_transmetal R²-B(OR)₂ label_tm Transmetalation pd_transmetal->pd0 R¹-R² label_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

ParameterValue/ReagentPurpose
Substrate This compoundElectrophile
Coupling Partner Arylboronic AcidNucleophile Source
Catalyst Pd(PPh₃)₄ (2-5 mol%)Active Catalyst
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Boronate Activation
Solvent Toluene/Ethanol/H₂O (4:1:1)Reaction Medium
Temperature 80-100 °CThermal Energy
Time 4-24 hoursReaction Duration

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe. The total volume should result in a substrate concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[7] The reaction couples an amine with an organohalide.[8] For less reactive alkyl halides like our substrate, specialized bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition and reductive elimination steps.[7]

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand is standard. Ligands like XPhos or RuPhos are designed to promote reactions with sterically hindered or less reactive electrophiles.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing in the reaction.[7]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to ensure all components remain in solution and to prevent reaction with the strong base.

G pd0 Pd(0)L pd_complex Oxidative Addition Intermediate pd0->pd_complex R¹-Br label_oa Oxidative Addition pd_amide Amido Complex pd_complex->pd_amide R²R³NH, Base label_deprot Amine Deprotonation & Ligand Exchange pd_amide->pd0 R¹-NR²R³ label_re Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Primary or Secondary Amine

ParameterValue/ReagentPurpose
Substrate This compoundElectrophile
Coupling Partner Primary or Secondary AmineNucleophile
Catalyst Pd₂(dba)₃ (1-2 mol%)Palladium Precursor
Ligand XPhos (2-4 mol%)Accelerates Catalysis
Base NaOtBu or LHMDS (1.4 equiv.)Amine Deprotonation
Solvent Anhydrous Toluene or DioxaneReaction Medium
Temperature 80-110 °CThermal Energy
Time 6-24 hoursReaction Duration

Step-by-Step Methodology:

  • Inside a glovebox, or using Schlenk techniques, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (1.4 equiv.) to a flame-dried reaction tube.

  • Add this compound (1.0 equiv.).

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynylated Derivatives

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond by reacting a terminal alkyne with an organohalide. This reaction is unique in that it typically requires a co-catalyst, a copper(I) salt, to facilitate the formation of a copper acetylide intermediate.[9]

Causality Behind Protocol Choices:

  • Catalyst System: A standard Pd(II) or Pd(0) catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is used in conjunction with a copper(I) salt, typically copper(I) iodide (CuI).

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as the solvent.

  • Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (R¹-Br) pd_complex->pd0 Reductive Elimination (R¹-C≡C-R²) cu_halide Cu(I)X pd_complex->cu_halide cu_acetylide Cu(I)-C≡C-R² cu_halide->cu_acetylide H-C≡C-R², Base cu_acetylide->pd_complex transmetal Transmetalation

Caption: Interdependent catalytic cycles in Sonogashira coupling.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

ParameterValue/ReagentPurpose
Substrate This compoundElectrophile
Coupling Partner Terminal AlkyneNucleophile Source
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)Primary Catalyst
Cu Co-catalyst CuI (1-2 mol%)Acetylide Formation
Base/Solvent Triethylamine (Et₃N) or DIPAActivates Alkyne
Temperature Room Temp. to 50 °CThermal Energy
Time 2-12 hoursReaction Duration

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.01 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine via syringe to dissolve the solids (concentration ~0.2 M).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues and amine salts.

  • Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of Starting Conditions

The following table summarizes the recommended starting conditions for the palladium-catalyzed cross-coupling of this compound. These conditions serve as a robust baseline for optimization.

ReactionCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2.5 equiv)Toluene/EtOH/H₂O90
Buchwald-Hartwig Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)NaOtBu (1.4 equiv)Toluene100
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1 mol%)Et₃NEt₃N / THF25-40

References

Application Notes and Protocols for the Synthesis of Spirocyclic Drug Scaffolds Using 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and defined spatial arrangement of functional groups offer significant advantages in drug design.[1][2] By presenting substituents in precise vectors, spirocycles can facilitate highly selective interactions with biological targets, leading to enhanced potency and reduced off-target effects.[3][4] Furthermore, the introduction of a spirocyclic core can favorably modulate critical physicochemical properties, such as solubility and metabolic stability, which are key determinants of a drug candidate's pharmacokinetic profile.[3]

The 5,8-dioxaspiro[3.4]octane motif, a bioisostere of 1,4-dioxane, is a particularly attractive scaffold. It combines the favorable properties of a spirocycle with the hydrogen bond accepting capabilities of the ether oxygens. The brominated derivative, 2-Bromo-5,8-dioxaspiro[3.4]octane, serves as a versatile building block, enabling the introduction of this valuable spirocyclic moiety into a wide range of molecular architectures through nucleophilic substitution reactions.[2][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and utilization of this compound as a key intermediate in the construction of novel spirocyclic drug candidates.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of a chemical building block is paramount for its safe and effective use.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 1257996-82-9[2]
Molecular Formula C₆H₉BrO₂[2]
Molecular Weight 193.04 g/mol [2]
Appearance Liquid, Solid, or Semi-solid
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]

Safety Precautions: Due to the hazardous nature of this compound, it is imperative to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of the Core Building Block: this compound

The most direct and efficient synthesis of this compound involves the ketalization of 3-bromocyclobutanone with ethylene glycol. This reaction protects the ketone functionality and yields the desired spirocyclic structure.

Reaction Scheme:

Synthesis_of_this compound reactant1 3-Bromocyclobutanone reagents Pyridinium p-toluenesulfonate (PPTS) Benzene, Reflux (Dean-Stark) 12 h reactant1->reagents plus + reactant2 Ethylene Glycol reactant2->reagents product This compound reagents->product + + +->reagents

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by OSI Pharmaceuticals, Inc.[4]

Materials:

  • 3-Bromocyclobutanone (5.9 g, 39.6 mmol)

  • 1,2-Ethanediol (Ethylene glycol) (8.6 mL, 158.4 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (1.9 g, 7.92 mmol)

  • Benzene (40 mL)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (5.9 g), 1,2-ethanediol (8.6 mL), PPTS (1.9 g), and benzene (40 mL).

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (1:5 v/v).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Expected Results and Characterization
ParameterDataReference
Yield 984 mg (approx. 13%)[4]
¹H NMR (300 MHz, CDCl₃) δ = 2.77-2.82 (m, 2H), 2.95-3.00 (m, 2H), 4.19-4.23 (m, 1H)[4]

Application in Spirocyclic Drug Synthesis: A Representative Protocol

While specific examples of the use of this compound in the synthesis of named drug candidates are not widely available in peer-reviewed literature, its utility as a building block can be demonstrated through a representative nucleophilic substitution reaction. This protocol outlines the coupling of the spirocyclic bromide with a generic primary amine, a common transformation in medicinal chemistry for scaffold elaboration.

Reaction Scheme: N-Alkylation with a Primary Amine

N-Alkylation_Reaction reactant1 This compound reagents Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMF or ACN) Heat (e.g., 60-80 °C) reactant1->reagents plus + reactant2 Primary Amine (R-NH₂) reactant2->reagents product 2-(Alkylamino)-5,8-dioxaspiro[3.4]octane reagents->product + + +->reagents

Caption: Representative N-alkylation of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • This compound (1.0 eq.)

  • Primary amine (e.g., benzylamine, 1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the primary amine, and potassium carbonate.

  • Add a suitable solvent such as DMF or acetonitrile.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated spirocycle.

Conclusion and Future Outlook

This compound is a valuable and accessible building block for introducing a three-dimensional spirocyclic ether moiety into drug candidates. The straightforward synthesis from commercially available starting materials and its reactivity towards nucleophilic displacement make it an attractive tool for medicinal chemists. The protocols provided herein offer a solid foundation for both the preparation of this key intermediate and its subsequent elaboration into more complex, novel spirocyclic compounds. As the demand for 3D-rich molecular architectures in drug discovery continues to grow, the application of versatile scaffolds like this compound is poised to expand, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

The Spiro[3.4]octane Motif: A Three-Dimensional Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Moving beyond the traditional flat, aromatic structures, medicinal chemists are increasingly turning to three-dimensional scaffolds to better explore the complex topology of biological targets.[1] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent rigidity and ability to project functional groups in well-defined vectors make them ideal for creating precise interactions with protein binding sites.[1][2] This guide focuses on a particularly valuable building block, 2-Bromo-5,8-dioxaspiro[3.4]octane, and its application in the synthesis of bioactive molecules, with a special emphasis on the development of kinase inhibitors.

The Strategic Advantage of the Spiro[3.4]octane Core

The spiro[3.4]octane framework, a fusion of a cyclobutane and a cyclopentane ring through a common carbon atom, offers a unique conformational rigidity. This structural feature is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the three-dimensional nature of the scaffold allows for the exploration of chemical space in a way that is not possible with planar molecules, opening up new avenues for interacting with previously intractable targets.

PART 1: Synthesis of the Key Building Block: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. This compound can be efficiently prepared from commercially available precursors.

Reaction Scheme: Ketalization of 3-Bromocyclobutanone

The synthesis involves the protection of the ketone functionality of 3-bromocyclobutanone as an ethylene ketal. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 3-Bromocyclobutanone Reagent1 Pyridinium p-toluenesulfonate (PPTS) Reactant2 Ethylene Glycol Product This compound Reagent1->Product Ketalization Reagent2 Benzene, Reflux (Dean-Stark)

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound[2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
3-Bromocyclobutanone148.975.9 g39.6
Ethylene Glycol62.078.6 mL158.4
Pyridinium p-toluenesulfonate (PPTS)251.301.9 g7.92
Benzene78.1140 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (5.9 g, 39.6 mmol), ethylene glycol (8.6 mL, 158.4 mmol), pyridinium p-toluenesulfonate (PPTS) (1.9 g, 7.92 mmol), and benzene (40 mL).

  • Heat the mixture to reflux and maintain for 12 hours, collecting the water in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with water (2 x 30 mL).

  • Separate the organic phase and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:5) to yield this compound.

PART 2: Application in the Synthesis of a Bioactive Kinase Inhibitor Precursor

The bromine atom on the spiro[3.4]octane core serves as a versatile handle for introducing various pharmacophoric elements through nucleophilic substitution reactions. This is particularly relevant in the synthesis of kinase inhibitors, where an appropriately positioned nitrogen-containing heterocycle can form crucial hydrogen bonds within the ATP-binding site of the kinase.

Proposed Synthetic Pathway to a Kinase Inhibitor Precursor

The following scheme illustrates a plausible pathway for the elaboration of this compound into a key intermediate for RAF kinase inhibitors. This involves a nucleophilic substitution to introduce an amino group, followed by acidic deprotection of the ketal to reveal the ketone.

Synthetic Pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection Start This compound Intermediate1 2-Amino-5,8-dioxaspiro[3.4]octane Start->Intermediate1 NaN3, DMF; then H2, Pd/C Intermediate2 2-Aminospiro[3.4]octan-6-one Intermediate1->Intermediate2 Aq. HCl

Caption: Proposed synthesis of a kinase inhibitor precursor.

Detailed Experimental Protocol: Synthesis of 2-Aminospiro[3.4]octan-6-one Hydrochloride

Step 1: Synthesis of 2-Azido-5,8-dioxaspiro[3.4]octane

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound193.041.0 g5.18
Sodium Azide (NaN₃)65.010.505 g7.77
N,N-Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • Dissolve this compound (1.0 g, 5.18 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add sodium azide (0.505 g, 7.77 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-5,8-dioxaspiro[3.4]octane

Materials:

Reagent/SolventAmount
Crude 2-Azido-5,8-dioxaspiro[3.4]octanefrom Step 1
Palladium on Carbon (10% Pd/C)100 mg
Methanol20 mL

Procedure:

  • Dissolve the crude 2-Azido-5,8-dioxaspiro[3.4]octane in methanol (20 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (100 mg) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-5,8-dioxaspiro[3.4]octane.

Step 3: Synthesis of 2-Aminospiro[3.4]octan-6-one Hydrochloride

Materials:

Reagent/SolventAmount
2-Amino-5,8-dioxaspiro[3.4]octanefrom Step 2
3M Hydrochloric Acid (aq)10 mL
Diethyl Ether20 mL

Procedure:

  • Dissolve the crude 2-Amino-5,8-dioxaspiro[3.4]octane in diethyl ether (10 mL).

  • Add 3M aqueous hydrochloric acid (10 mL) and stir the mixture vigorously at room temperature for 4 hours.

  • Separate the aqueous layer and wash the organic layer with water (10 mL).

  • Combine the aqueous layers and wash with diethyl ether (2 x 10 mL).

  • Concentrate the aqueous layer under reduced pressure to yield 2-Aminospiro[3.4]octan-6-one as its hydrochloride salt.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its utility has been demonstrated in the context of developing novel kinase inhibitors. The protocols provided herein offer a robust starting point for researchers to access this key intermediate and explore its potential in creating new bioactive compounds. The rigid spiro[3.4]octane scaffold will undoubtedly continue to be a fruitful area of research in the quest for next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that confer unique three-dimensional topologies is paramount. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged scaffolds. Their inherent rigidity and three-dimensionality offer a departure from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, metabolic stability, and target engagement.

The 2-Bromo-5,8-dioxaspiro[3.4]octane core, a distinctive framework featuring a cyclobutane ring fused to a protected carbonyl group in a spirocyclic arrangement, represents a versatile building block for the synthesis of a diverse array of complex molecules.[1] The presence of a reactive bromine atom at the 2-position provides a handle for a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of carbon-carbon bonds. The dioxaspiro[3.4]octane moiety serves as a protected form of a cyclobutanone, which can be unmasked under specific conditions to reveal a reactive carbonyl group for further derivatization.

This comprehensive guide provides a detailed exploration of the synthetic utility of this compound. We will delve into the step-by-step synthesis of this key starting material, followed by detailed protocols for the synthesis of a range of derivatives via nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Finally, we will address the critical deprotection step to unveil the cyclobutanone functionality. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this unique scaffold in their synthetic endeavors.

Part 1: Synthesis of the Core Building Block: this compound

The journey into the derivatization of the spiro[3.4]octane system begins with the efficient synthesis of the parent bromo-compound. The most common and reliable method involves the ketalization of 3-bromocyclobutanone with ethylene glycol.

Causality of Experimental Choices:

  • Starting Materials: 3-Bromocyclobutanone is the readily available precursor containing the desired cyclobutane ring and the bromine handle. Ethylene glycol serves as the protecting group for the ketone, forming a stable five-membered dioxolane ring.

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) is an effective and mild acid catalyst for the ketalization reaction. It is less harsh than strong mineral acids, which could promote side reactions.

  • Solvent and Reaction Conditions: Benzene is used as the solvent, and the reaction is conducted under reflux with a Dean-Stark apparatus. This is crucial to drive the equilibrium towards the product by continuously removing the water formed during the reaction.[2]

Experimental Protocol: Synthesis of this compound

Synthesis

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-BromocyclobutanoneC₄H₅BrO148.995.9 g39.6
Ethylene glycolC₂H₆O₂62.078.6 mL158.4
Pyridinium p-toluenesulfonate (PPTS)C₁₁H₁₃NO₃S251.301.9 g7.92
BenzeneC₆H₆78.1140 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Hexanes--As needed-
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-
Deionized waterH₂O18.02As needed-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (5.9 g, 39.6 mmol), ethylene glycol (8.6 mL, 158.4 mmol), pyridinium p-toluenesulfonate (1.9 g, 7.92 mmol), and benzene (40 mL).

  • Heat the reaction mixture to reflux and maintain for 12 hours, ensuring the collection of water in the Dean-Stark trap.

  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) as the eluent to afford this compound.

Expected Yield and Characterization:

  • Yield: ~50-60%

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (300 MHz, CDCl₃): δ 4.19-4.23 (m, 1H), 2.95-3.00 (m, 2H), 2.77-2.82 (m, 2H).[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 112.5, 64.8, 42.1, 38.7.

Part 2: Synthesis of Derivatives via Nucleophilic Substitution

The carbon-bromine bond at the 2-position of the spirocycle is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of heteroatom-containing functional groups. This approach is particularly useful for the synthesis of amino and other derivatives.

Causality of Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be employed, such as primary and secondary amines, azides, and thiols. The choice of nucleophile will dictate the resulting functional group.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the Sₙ2 reaction by solvating the cation of the nucleophile's salt and leaving the anionic nucleophile more reactive.

  • Temperature: Heating is often required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

Experimental Protocol: Synthesis of 2-Amino-5,8-dioxaspiro[3.4]octane Derivatives (Two-Step Procedure)

This protocol outlines a two-step procedure involving an initial substitution with sodium azide followed by a Staudinger reduction to yield the primary amine. This method is often preferred over direct amination with ammonia, which can be challenging to control.

Nucleophilic_Substitution

Materials (Step 1: Azide Formation):

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
This compoundC₆H₉BrO₂193.041.0 g5.18
Sodium azideNaN₃65.010.50 g7.77
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-

Procedure (Step 1):

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.18 mmol) in DMF (10 mL).

  • Add sodium azide (0.50 g, 7.77 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azido-5,8-dioxaspiro[3.4]octane, which can often be used in the next step without further purification.

Materials (Step 2: Staudinger Reduction):

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
2-Azido-5,8-dioxaspiro[3.4]octaneC₆H₉N₃O₂155.16(from Step 1)~5.18
TriphenylphosphineC₁₈H₁₅P262.291.63 g6.22
Tetrahydrofuran (THF)C₄H₈O72.1115 mL-
WaterH₂O18.021.5 mL-

Procedure (Step 2):

  • Dissolve the crude 2-azido-5,8-dioxaspiro[3.4]octane from the previous step in a mixture of THF (15 mL) and water (1.5 mL).

  • Add triphenylphosphine (1.63 g, 6.22 mmol) to the solution.

  • Heat the mixture to 50 °C and stir for 16 hours.

  • After cooling, remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography to obtain 2-amino-5,8-dioxaspiro[3.4]octane.

Part 3: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom on the spiro[3.4]octane scaffold can participate in reactions such as Sonogashira, Heck, and Suzuki couplings to introduce alkynyl, vinyl, and aryl/heteroaryl moieties, respectively.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for successful coupling with a secondary alkyl bromide, which can be less reactive than aryl or vinyl bromides. Catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote oxidative addition and prevent β-hydride elimination.

  • Base: A base is required to facilitate the catalytic cycle, typically by regenerating the active palladium(0) species. The choice of base depends on the specific coupling reaction and the substrates involved.

  • Copper Co-catalyst (for Sonogashira): In the Sonogashira reaction, a copper(I) salt is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5,8-dioxaspiro[3.4]octane Derivatives

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.

Sonogashira_Coupling

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
This compoundC₆H₉BrO₂193.041.0 g5.18
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.140.64 g6.22
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.18 g0.26
Copper(I) iodide (CuI)CuI190.450.05 g0.26
Triethylamine (Et₃N)C₆H₁₅N101.192.2 mL15.54
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mL-

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 5.18 mmol), PdCl₂(PPh₃)₂ (0.18 g, 0.26 mmol, 5 mol%), and CuI (0.05 g, 0.26 mmol, 5 mol%).

  • Add anhydrous THF (20 mL) via syringe, followed by triethylamine (2.2 mL, 15.54 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 0.64 g, 6.22 mmol) dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 2-alkynyl derivative.

Part 4: Deprotection to Reveal the Cyclobutanone Core

A key synthetic transformation for derivatives of this compound is the deprotection of the ethylene ketal to unveil the cyclobutanone. This opens up a vast array of possibilities for further functionalization of the carbonyl group.

Causality of Experimental Choices:

  • Acidic Conditions: The deprotection of an ethylene ketal is an acid-catalyzed hydrolysis. The reaction is the reverse of the ketal formation.

  • Water: Water is a crucial reagent in the deprotection, as it acts as the nucleophile to attack the protonated ketal and ultimately leads to the formation of the ketone and ethylene glycol.

  • Driving the Equilibrium: To favor deprotection, an excess of water is used, and the organic solvent is often one that is miscible with water, such as acetone or THF.

Experimental Protocol: Acid-Catalyzed Deprotection of a 2-Substituted-5,8-dioxaspiro[3.4]octane

Deprotection

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
2-Substituted-5,8-dioxaspiro[3.4]octane--1.0 g-
AcetoneC₃H₆O58.0820 mL-
Hydrochloric acid (1 M)HCl36.465 mL5.0
Sodium bicarbonate (saturated solution)NaHCO₃84.01As needed-
Ethyl acetateC₄H₈O₂88.11As needed-

Procedure:

  • Dissolve the 2-substituted-5,8-dioxaspiro[3.4]octane derivative in acetone (20 mL) in a round-bottom flask.

  • Add 1 M hydrochloric acid (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-substituted-cyclobutanone by column chromatography or distillation as appropriate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex molecules. Its unique spirocyclic structure, coupled with the reactivity of the bromine atom and the latent carbonyl functionality, provides a powerful platform for the generation of novel chemical entities. The detailed protocols provided in this guide for the synthesis of the parent compound and its derivatives via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, as well as the deprotection of the ketal, are intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying principles and experimental nuances, scientists can effectively harness the synthetic potential of this remarkable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-5,8-dioxaspiro[3.4]octane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the purification of this compound.

I. Understanding the Purification Challenges

This compound is synthesized via the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol[1][2]. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the potential for unreacted starting materials, formation of byproducts, and the inherent sensitivity of the compound to certain purification conditions. This guide provides robust solutions to these potential hurdles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

A. Column Chromatography

Column chromatography is the most commonly cited method for the purification of this compound[1][2]. However, several issues can be encountered.

1. Poor Separation of the Product from Impurities

  • Symptom: The product fractions are contaminated with starting materials (3-bromocyclobutanone, ethylene glycol) or other byproducts.

  • Potential Causes:

    • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to co-elution.

    • Column Overloading: Exceeding the capacity of the column results in broad bands and poor separation.

    • Improper Column Packing: Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase.

  • Solutions:

    • Optimize the Solvent System: Conduct preliminary thin-layer chromatography (TLC) with various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to identify a system that provides good separation between the product and impurities. An Rf value of 0.2-0.3 for the product is often ideal for column chromatography.

    • Reduce Sample Load: As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel.

    • Proper Column Packing: Ensure a homogenous slurry of silica gel in the initial, non-polar solvent and pack the column carefully to avoid air bubbles and cracks.

2. Product Decomposition on the Column

  • Symptom: Low yield of the desired product and the appearance of new, more polar spots on the TLC analysis of the collected fractions.

  • Potential Causes:

    • Acidity of Silica Gel: Standard silica gel is slightly acidic and can potentially cause the hydrolysis of the ketal or other acid-sensitive reactions.

    • Prolonged Exposure: Long elution times can increase the likelihood of on-column degradation.

  • Solutions:

    • Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry in the chosen solvent system containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase if the compound is found to be unstable on silica.

    • Expedite Chromatography: Use flash chromatography with positive pressure to reduce the elution time.

3. Product Tailing in Fractions

  • Symptom: The product elutes over a large number of fractions with decreasing concentration, making it difficult to collect in a pure form.

  • Potential Causes:

    • Strong Adsorption to the Stationary Phase: The polar functionalities of the molecule can interact strongly with the silica gel.

    • Inadequate Solvent Polarity: The eluent may not be polar enough to efficiently move the product down the column.

  • Solutions:

    • Gradual Increase in Solvent Polarity: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent. This will help to move the compound more effectively and sharpen the elution band.

    • Add a Modifier: For particularly stubborn tailing, adding a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent can help to disrupt the strong interactions with the stationary phase.

B. Vacuum Distillation

For larger quantities or as an alternative to chromatography, vacuum distillation can be a viable purification method. However, the lack of a reported boiling point for this compound at reduced pressure requires a careful and systematic approach.

1. Product Decomposition During Distillation

  • Symptom: The distilled product is dark in color, and there is significant charring in the distillation flask.

  • Potential Causes:

    • High Temperature: Bromoalkanes can be thermally sensitive and may decompose at elevated temperatures.

    • Presence of Acidic Impurities: Acidic residues from the synthesis can catalyze decomposition at high temperatures.

  • Solutions:

    • Use a High Vacuum: A good vacuum pump (providing pressure <1 mmHg) is essential to lower the boiling point of the compound and minimize the required heating temperature.

    • Pre-neutralize the Crude Product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any residual acid catalyst.

    • Monitor the Temperature Carefully: Use a well-controlled heating mantle and monitor both the pot temperature and the head temperature. The head temperature should remain stable during the collection of the main fraction.

2. Inefficient Separation

  • Symptom: The distillate is still a mixture of the product and impurities.

  • Potential Causes:

    • Boiling Points of Impurities are Close to the Product: If impurities have similar vapor pressures to the product, simple distillation may not be effective.

    • Bumping and Uneven Boiling: This can lead to the physical transfer of non-volatile impurities into the collection flask.

  • Solutions:

    • Use a Fractionating Column: A short Vigreux or packed fractionating column can improve the separation of components with close boiling points.

    • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote even boiling and prevent bumping.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in a crude sample of this compound?

    • A1: The most probable impurities are unreacted starting materials: 3-bromocyclobutanone and ethylene glycol. Additionally, water from the workup, residual acid catalyst (like pyridinium p-toluenesulfonate), and potentially dimeric or polymeric byproducts of ethylene glycol can be present.

  • Q2: What is the expected purity of this compound after column chromatography?

    • A2: With a well-optimized column chromatography protocol, purities of >97% can be readily achieved[3]. The purity should be assessed by NMR spectroscopy and/or GC-MS.

  • Q3: How should I store purified this compound?

    • A3: The compound should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.

  • Q4: My purified product is a yellowish oil, is this normal?

    • A4: While a colorless oil is ideal, a slight yellowish tint is not uncommon for brominated organic compounds and may not necessarily indicate significant impurity. However, a dark brown or black color is a sign of decomposition.

  • Q5: Can I use recrystallization to purify this compound?

    • A5: this compound is often a liquid or a low-melting solid at room temperature, which can make recrystallization challenging. However, if the crude product is a solid, exploring different solvent systems for recrystallization could be a viable purification strategy.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Silica Gel Slurry:

    • In a beaker, add dry silica gel (60 Å, 230-400 mesh) to a non-polar solvent (e.g., hexane) to form a pourable slurry.

  • Packing the Column:

    • Secure a glass column vertically. Add a small amount of the non-polar solvent.

    • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

    • Allow the solvent to drain until it is just above the level of the silica.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to absorb onto the silica.

  • Elution:

    • Carefully add the chosen eluent (e.g., a 1:5 mixture of ethyl acetate:hexanes) to the top of the column[1].

    • Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions.

  • Analysis:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and apply a vacuum (aim for <1 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor that is distilling (the head temperature).

    • Collect any low-boiling impurities as a forerun fraction.

    • When the head temperature stabilizes, switch to a new receiving flask to collect the main product fraction.

    • Continue distillation until the majority of the product has been collected or the temperature begins to rise or fall significantly.

  • Completion:

    • Remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

V. Visual Diagrams

Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Alternative/Scale-up TLC TLC Analysis Column_Chromatography->TLC Fraction Monitoring GC_MS GC-MS Vacuum_Distillation->GC_MS Purity Check NMR NMR Spectroscopy TLC->NMR Pure_Product Pure Product (>97%) NMR->Pure_Product GC_MS->NMR

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Column Chromatography

G Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Low_Yield Low Yield? Start->Low_Yield Tailing Product Tailing? Start->Tailing Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Yes Check_Stability Check Stability on Silica (TLC) Low_Yield->Check_Stability Yes Gradient_Elution Use Gradient Elution Tailing->Gradient_Elution Yes Reduce_Load Reduce Sample Load Optimize_Solvent->Reduce_Load Repack_Column Repack Column Reduce_Load->Repack_Column Solution Problem Resolved Repack_Column->Solution Neutralize_Silica Use Neutralized Silica/Alumina Check_Stability->Neutralize_Silica Flash_Chrom Use Flash Chromatography Neutralize_Silica->Flash_Chrom Flash_Chrom->Solution Add_Modifier Add Solvent Modifier Gradient_Elution->Add_Modifier Add_Modifier->Solution

Caption: Decision tree for troubleshooting column chromatography.

VI. Data Summary

ParameterColumn ChromatographyVacuum Distillation
Primary Use Small to medium scale purification, high resolutionLarge scale purification, thermally stable compounds
Stationary Phase Silica gel (standard or neutralized), AluminaN/A
Typical Mobile Phase Ethyl acetate/Hexanes (e.g., 1:5 v/v)[1]N/A
Key Advantage High separation efficiency for closely related compoundsSpeed and efficiency for large quantities
Potential Issue Compound decomposition, co-elutionThermal decomposition, requires high vacuum
Purity Achievable >97%[3]Dependent on impurity boiling points

VII. References

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 16). This compound. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, May). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its synthesis. The insights provided are based on established chemical principles and field-proven experience to ensure scientific integrity and practical utility.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound typically proceeds via a two-step sequence: first, the formation of the spiroketal core, followed by bromination. A common and effective method involves the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol.[1] While this route is direct, it is not without its challenges. The inherent reactivity of the starting materials and intermediates can lead to a variety of side products, complicating purification and reducing the overall yield. Understanding the formation mechanisms of these impurities is crucial for optimizing the reaction and achieving the desired product with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields can often be attributed to incomplete reaction or the formation of soluble side products that are lost during workup.

  • Incomplete Ketalization: The formation of the dioxaspiro[3.4]octane ring is a reversible equilibrium. Insufficient reaction time or inadequate removal of water will shift the equilibrium back towards the starting materials.

    • Troubleshooting: Ensure your Dean-Stark apparatus is functioning efficiently to remove water from the reaction mixture.[1] Consider increasing the reaction time or adding a slight excess of ethylene glycol to push the equilibrium towards the product.

  • Hydrolysis of the Product: The spiroketal is sensitive to acidic conditions, especially in the presence of water.[2][3][4] During aqueous workup, prolonged contact with acidic water can hydrolyze the product back to 3-bromocyclobutanone.

    • Troubleshooting: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before performing an extensive aqueous wash. Minimize the contact time with the aqueous phase.

FAQ 2: I observe a significant amount of starting material (3-bromocyclobutanone) in my crude product. Why is the conversion low?

This is a clear indication that the ketalization equilibrium is not being effectively driven towards the product.

  • Causality: The acid-catalyzed formation of a ketal from a ketone and a diol is an equilibrium process where water is a byproduct. According to Le Chatelier's principle, the presence of water will inhibit the forward reaction.

  • Preventative Measures:

    • Azeotropic Removal of Water: The use of a Dean-Stark trap with a suitable solvent (e.g., benzene or toluene) is the most effective method to continuously remove water and drive the reaction to completion.[1]

    • Use of a Dehydrating Agent: While less common for this specific transformation, in other ketalizations, the addition of a dehydrating agent can be employed. However, this can complicate purification.

    • Catalyst Choice: Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst that is often effective.[1] If using a stronger acid, ensure it is used in catalytic amounts, as excessive acid can promote side reactions.

FAQ 3: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected signals often correspond to specific, predictable side products.

  • Side Product A: 2-(2-hydroxyethoxy)cyclobut-2-en-1-one: This can arise from an elimination reaction of HBr from the starting 3-bromocyclobutanone, followed by the addition of ethylene glycol.

    • Identification: Look for signals corresponding to a vinyl proton and a hydroxyl proton in the ¹H NMR spectrum.

  • Side Product B: Dimerization/Polymerization Products: Under acidic conditions, ethylene glycol can self-condense to form dioxane or polyethylene glycol.

    • Identification: These are often observed as baseline humps or broad signals in the NMR and can be difficult to characterize fully without further analysis.

  • Side Product C: Ring-Opened Products: Although less common for cyclobutane under these conditions, highly acidic environments or elevated temperatures could potentially lead to ring-opening of the cyclobutane moiety.[5]

    • Identification: This would result in a complex mixture of acyclic compounds.

FAQ 4: I'm having difficulty purifying the final product by column chromatography. Are there any common, closely eluting impurities?

Purification challenges often arise from side products with similar polarity to the desired compound.

  • Unreacted 3-bromocyclobutanone: If the reaction has not gone to completion, the starting ketone can be difficult to separate from the more nonpolar product.

    • Troubleshooting: Ensure the reaction goes to completion by TLC analysis before workup. If separation is still an issue, consider converting the unreacted ketone to a more polar derivative (e.g., by forming a hydrazone) to facilitate separation.

  • Over-brominated Species (e.g., 2,X-dibromo-5,8-dioxaspiro[3.4]octane): If the bromination step is not carefully controlled, or if the starting material contains dibrominated impurities, these can co-elute with the desired product.

    • Troubleshooting: Use a less reactive brominating agent or carefully control the stoichiometry of the bromine source.[6] High-resolution mass spectrometry can help identify the presence of these species.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported literature procedure.[1]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (1.0 eq), ethylene glycol (4.0 eq), and pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

  • Solvent: Add benzene or toluene to fill the Dean-Stark trap and cover the reactants.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting ketone.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Data Summary: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Prevention
Low YieldIncomplete reaction, product hydrolysis during workup.Use a Dean-Stark trap, ensure complete reaction by TLC, neutralize before aqueous workup.
Complex NMRPresence of elimination products, dimers, or ring-opened species.Maintain moderate reaction temperature, use a mild acid catalyst (PPTS).
Difficult PurificationCo-elution with starting material or over-brominated impurities.Drive reaction to completion, use precise stoichiometry of reagents.

Visualizing the Reaction and Side Product Formation

The following diagram illustrates the intended synthetic pathway and the potential side reactions that can occur.

Synthesis_Pathway SM 3-Bromocyclobutanone + Ethylene Glycol Product This compound SM->Product Ketalization (H+, Dean-Stark) SideProduct1 Incomplete Reaction (Unreacted Starting Material) SM->SideProduct1 Incomplete Reaction SideProduct3 Elimination/Addition Product SM->SideProduct3 Elimination/Addition (Side Reaction) SideProduct2 Hydrolysis Product (3-Bromocyclobutanone) Product->SideProduct2 Hydrolysis (H₂O, H+)

Caption: Reaction scheme for the synthesis of this compound and major side product pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5,8-dioxaspiro[3.4]octane. As a unique spirocyclic building block, its synthesis requires careful control of reaction parameters to ensure high yield and purity.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions related to its synthesis, drawing from established protocols and fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most commonly cited method is the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol.[1][2] This reaction typically employs pyridinium p-toluenesulfonate (PPTS) as the catalyst in a solvent like benzene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[2]

Q2: Why is PPTS preferred as the acid catalyst in this synthesis?

Pyridinium p-toluenesulfonate (PPTS) is a mild organic acid catalyst. Its gentle nature is crucial for preventing potential side reactions that could be promoted by stronger acids, such as decomposition of the starting material or the product, which contains a strained cyclobutane ring.

Q3: Can other solvents be used instead of benzene?

While benzene is effective, its toxicity is a significant concern. Toluene can often be used as a less toxic alternative that forms an azeotrope with water, making it suitable for use with a Dean-Stark apparatus. Other high-boiling point solvents that can form an azeotrope with water may also be considered, but compatibility with the starting materials and catalyst should be verified.

Q4: How can I confirm the successful synthesis of this compound?

The product can be characterized using several spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum in CDCl₃ will show characteristic multiplets for the cyclobutane and ethylene glycol protons.[1][2]

  • IR Spectroscopy: The infrared spectrum will display strong C-O stretching bands typical of an ether linkage, in the range of 1050-1150 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the isotopic pattern of bromine (¹⁹³Br and ¹⁹⁵Br).[1]

Q5: What are the key safety considerations when handling the reagents for this synthesis?

  • 3-Bromocyclobutanone: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a fume hood, and sources of ignition should be avoided.

  • Ethylene Glycol: While less hazardous, it is harmful if swallowed.

  • PPTS: This is an irritant; avoid inhalation and contact with skin and eyes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inefficient Water Removal: The formation of the spiroketal is a reversible reaction. If water is not efficiently removed, the equilibrium will not favor product formation.

    • Solution: Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Check for any leaks in the system. Ensure the solvent is refluxing at a rate that allows for effective azeotropic removal of water.

  • Inactive Catalyst: The PPTS catalyst may have degraded over time.

    • Solution: Use a fresh batch of PPTS or verify the activity of the existing batch.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material (3-bromocyclobutanone) is consumed. A typical reaction time is around 12 hours.[2]

  • Low Reaction Temperature: The reaction may not have been heated to a sufficient temperature for reflux.

    • Solution: Ensure the heating mantle or oil bath is set to the appropriate temperature to achieve a steady reflux of the solvent (for benzene, the boiling point is 80.1 °C).

Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions:

  • Unreacted Starting Material: Incomplete reaction will leave 3-bromocyclobutanone in the product mixture.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring its progress and extending the reaction time if necessary. Purification by column chromatography can effectively remove unreacted starting material.[2]

  • Side Reactions: The acidic conditions, although mild with PPTS, could potentially lead to side reactions if not properly controlled.

    • Solution: Maintain a consistent and appropriate reaction temperature. Avoid using stronger acids which could promote side reactions.

  • Residual Solvent or Water: Improper workup and drying can leave residual solvent or water in the final product.

    • Solution: During the workup, ensure thorough washing of the organic phase to remove any water-soluble impurities.[2] Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.[2]

Experimental Protocols

Synthesis of this compound

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add 3-bromocyclobutanone (1.0 eq), ethylene glycol (4.0 eq), and pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

  • Solvent: Add benzene (or toluene) to the flask.

  • Reaction: Heat the mixture to reflux and continue for 12 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the organic phase with water.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[2]

Parameter Recommended Condition Notes
Starting Material 3-BromocyclobutanoneEnsure high purity
Reagent Ethylene GlycolUse in excess (e.g., 4 equivalents) to drive the equilibrium
Catalyst Pyridinium p-toluenesulfonate (PPTS)0.2 equivalents
Solvent Benzene or TolueneSufficient to dissolve reagents and allow for reflux
Temperature RefluxBoiling point of the chosen solvent
Reaction Time ~12 hoursMonitor by TLC or GC
Purification Column ChromatographyEthyl acetate/hexanes mobile phase
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Impurities Present? check_yield->check_impurities No water_removal Check Dean-Stark setup and reflux rate check_yield->water_removal Yes success Successful Synthesis check_impurities->success No purification Optimize column chromatography conditions check_impurities->purification Yes catalyst_activity Use fresh PPTS water_removal->catalyst_activity reaction_time Monitor reaction by TLC/GC and extend time if needed catalyst_activity->reaction_time temperature Ensure proper reflux temperature reaction_time->temperature temperature->start Re-run incomplete_reaction Extend reaction time and monitor completion side_reactions Maintain mild conditions (PPTS, correct temp.) incomplete_reaction->side_reactions workup_drying Thoroughly wash and dry the organic phase side_reactions->workup_drying workup_drying->success purification->incomplete_reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable spirocyclic building block. Here, we will delve into the nuances of the synthesis, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research programs, typically involves the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol. While the reaction appears straightforward, achieving a high yield can be challenging due to the inherent reactivity of the starting materials and the equilibrium nature of the reaction. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic protocol.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes?

A1: Low or no yield in this synthesis can stem from several factors. Let's break down the most common culprits:

  • Inefficient Water Removal: The ketalization reaction is an equilibrium process that produces water as a byproduct.[1] Failure to effectively remove this water will drive the equilibrium back towards the starting materials, significantly reducing your yield. The use of a Dean-Stark apparatus is crucial for azeotropically removing water from the reaction mixture.[2]

  • Degradation of Starting Material: 3-Bromocyclobutanone can be sensitive to strongly acidic conditions and prolonged heating, potentially leading to decomposition or side reactions.[3]

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. While strong acids can be effective, they may also promote side reactions. A mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) is often preferred for substrates that are unstable to stronger acids.

  • Impure Starting Materials: The purity of both 3-bromocyclobutanone and ethylene glycol is paramount. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_water Is water being effectively removed? (Check Dean-Stark operation) start->check_water check_catalyst Is the catalyst appropriate and at the correct concentration? check_water->check_catalyst Yes optimize_purification Is the purification method efficient? check_water->optimize_purification No, improve water removal check_sm_purity Are the starting materials pure? check_catalyst->check_sm_purity Yes check_catalyst->optimize_purification No, screen catalysts/concentrations check_conditions Are the reaction time and temperature optimized? check_sm_purity->check_conditions Yes check_sm_purity->optimize_purification No, purify starting materials check_conditions->optimize_purification Yes check_conditions->optimize_purification No, adjust time/temperature end Improved Yield optimize_purification->end Optimized

Caption: A decision-making workflow for troubleshooting low product yield.

Formation of Impurities and Byproducts

Q2: I am observing significant impurities in my crude product. What are the likely side reactions?

A2: The formation of byproducts is a common reason for low yields and purification challenges. Potential side reactions include:

  • Self-condensation of 3-bromocyclobutanone: Under acidic conditions, ketones can undergo self-aldol condensation reactions, leading to polymeric or oligomeric byproducts.

  • Dehydrobromination: The presence of a bromine atom alpha to a carbonyl group can make the molecule susceptible to elimination reactions, especially at elevated temperatures, which could lead to the formation of cyclobutenone derivatives.

  • Formation of Acetals with Impurities: If the ethylene glycol is not pure, it may contain other diols or water, leading to the formation of undesired acetals.

  • Reaction with the Solvent: While benzene is a common solvent, ensure it is of high purity and dry.

Q3: How can I minimize the formation of these byproducts?

A3: To suppress side reactions:

  • Use a Mild Catalyst: Employing a milder acid catalyst such as PPTS can help to avoid degradation of the starting material.

  • Control Reaction Temperature: Avoid excessively high temperatures. Refluxing in benzene provides a controlled temperature of around 80 °C.

  • Ensure Anhydrous Conditions: Use dry solvents and high-purity, anhydrous ethylene glycol to prevent unwanted side reactions with water.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after the reaction has reached completion, which can promote byproduct formation.

Purification Challenges

Q4: I am having difficulty purifying the product by column chromatography. It seems to co-elute with the starting material.

A4: this compound is a relatively non-polar compound, and its polarity is not significantly different from the starting material, 3-bromocyclobutanone. This can make separation by column chromatography challenging.

Tips for Effective Purification:

  • Optimize Your Solvent System: Meticulously optimize the eluent system using thin-layer chromatography (TLC) before running the column. A common starting point is a hexane/ethyl acetate mixture.[2][4] Aim for an Rf value of 0.2-0.3 for the product to achieve good separation.

  • Use a Long Column: A longer column provides more surface area for separation, which can be beneficial for compounds with similar polarities.

  • Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can improve the separation of closely eluting compounds.

  • Alternative Stationary Phases: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina.[4]

  • Pre-purification Wash: Before chromatography, washing the crude reaction mixture with a saturated sodium bicarbonate solution can help remove acidic impurities.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on a standard literature procedure with optimizations for improved yield.[2]

Materials:

  • 3-Bromocyclobutanone (1.0 eq)

  • Ethylene glycol (4.0 eq, anhydrous)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Benzene (anhydrous)

  • Dean-Stark apparatus, reflux condenser, and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 3-bromocyclobutanone, anhydrous ethylene glycol, and PPTS.

  • Add anhydrous benzene to the flask to a suitable concentration (e.g., 0.5 M with respect to 3-bromocyclobutanone).

  • Fill the Dean-Stark trap with anhydrous benzene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture.

  • Once the reaction is complete (typically after 12-24 hours, or when water collection ceases), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x volume of benzene) and then with brine (1 x volume of benzene).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an optimized hexane/ethyl acetate eluent system.

Reaction and Purification Workflow

synthesis_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine 3-Bromocyclobutanone, Ethylene Glycol, and PPTS in Benzene reflux Reflux with Dean-Stark Apparatus reactants->reflux monitor Monitor Reaction Progress (TLC/Water Collection) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete wash Wash with NaHCO3 and Brine cool->wash dry Dry with Na2SO4 and Concentrate wash->dry chromatography Column Chromatography on Silica Gel dry->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Data Summary: Catalyst and Solvent Effects

While specific comparative data for the synthesis of this compound is limited in the literature, general trends in ketalization reactions can guide optimization.

CatalystTypical ConditionsAdvantagesDisadvantages
Pyridinium p-toluenesulfonate (PPTS) 0.1-0.3 eq, reflux in benzene or tolueneMild acidity, good for sensitive substrates.Can be slower than stronger acids.
p-Toluenesulfonic acid (p-TsOH) 0.01-0.05 eq, reflux in benzene or tolueneHighly effective and inexpensive.Strong acidity can cause side reactions with sensitive substrates.[5]
Amberlyst-15 Heterogeneous, reflux in tolueneEasily removed by filtration, reusable.May have lower activity than homogeneous catalysts.
Bismuth(III) triflate 0.01-0.05 eq, milder conditionsLewis acid catalyst, can be effective at lower temperatures.More expensive than traditional Brønsted acids.

Conclusion

Improving the yield of this compound synthesis is an achievable goal through careful attention to experimental details. The key factors for success are efficient water removal, the use of a mild and effective catalyst, high-purity starting materials, and an optimized purification strategy. By following the troubleshooting advice and protocols outlined in this guide, researchers can significantly enhance their success in obtaining this important synthetic intermediate.

References

Handling and safety precautions for 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Bromo-5,8-dioxaspiro[3.4]octane. This document is intended for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic compound. Here, you will find in-depth information on safe handling, troubleshooting for common experimental issues, and frequently asked questions, all designed to ensure the integrity of your research and the safety of your laboratory personnel.

Section 1: Chemical Profile and Safety Data

This compound is a synthetic organic compound with the molecular formula C₆H₉BrO₂.[1] Its distinctive spirocyclic structure makes it a valuable building block in medicinal chemistry and organic synthesis for the development of more complex molecules.[1]

PropertyValueSource
CAS Number 1257996-82-9[1][2]
Molecular Weight 193.04 g/mol [1][2]
Appearance Liquid, Solid, or Semi-solid
Storage Temperature 2-8°C, sealed in a dry environment

GHS Hazard Statements and Pictograms:

This compound is classified with the following hazards.[1][2]

  • H302: Harmful if swallowed.[1][3][4]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][3]

Pictogram:

GHS07: Exclamation Mark

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All work should be conducted in a well-ventilated chemical fume hood.[3]

Core Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_quench Quench Reaction & Neutralize handle_reaction->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via Licensed Carrier cleanup_decon->cleanup_dispose

Caption: General workflow for safely handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields conforming to EN166 standards are required. An eye wash station should be readily accessible.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the EN374 standard must be worn.[3] Always use proper glove removal technique to avoid skin contact.[3]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing.[3] Safety shoes meeting at least S1 standards should be worn.[3]

Section 3: Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis, purification, or use of this compound.

Q1: My synthesis of this compound resulted in a low yield. What are the likely causes and solutions?

A1: Low yields in the synthesis from 3-bromocyclobutanone and ethylene glycol are often due to incomplete reaction or side reactions.[5]

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction is typically refluxed for 12 hours.[5]

    • Solution: Ensure the reaction is heated to reflux in benzene (or a suitable alternative solvent) for the full 12 hours using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction.[5]

  • Side Reactions:

    • Cause: The presence of water can lead to undesired side reactions. The catalyst, pyridinium p-toluenesulfonate (PPTS), can also be a factor if not used in the correct amount.[5]

    • Solution: Use anhydrous reagents and solvents. Ensure the Dean-Stark apparatus is functioning correctly to sequester water. Optimize the catalyst loading; typically, about 0.2 equivalents of PPTS are used.[5]

  • Purification Issues:

    • Cause: The product can be lost during aqueous workup or column chromatography.

    • Solution: During the workup, ensure complete extraction of the organic layer. For column chromatography, use the recommended eluent system (e.g., ethyl acetate/hexanes 1:5) and carefully monitor fractions by TLC to avoid loss of product.[5]

Q2: I observe impurities in my final product after purification. How can I identify and remove them?

A2: Impurities can include starting materials, byproducts, or decomposition products.

  • Identification:

    • ¹H NMR: Compare the proton NMR spectrum of your product with a reference spectrum. Unreacted 3-bromocyclobutanone and ethylene glycol will have distinct signals. The product should show multiplets around 2.77-2.82 ppm and 2.95-3.00 ppm, and a multiplet around 4.19-4.23 ppm.[1][5]

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak with the characteristic isotopic pattern of bromine (m/z 193 and 195).[1]

  • Removal:

    • Re-purification: If starting materials or simple byproducts are present, repeat the column chromatography with a shallower gradient to improve separation.

    • Washing: If the impurity is water-soluble, a more rigorous aqueous wash of the organic layer before drying and concentration may be effective.

Q3: The compound appears to be degrading during storage. What are the signs and how can I prevent this?

A3: While the compound is stable under recommended conditions, degradation can occur if not stored properly.[3]

  • Signs of Degradation: Discoloration (e.g., turning yellow or brown), changes in viscosity, or the appearance of new peaks in NMR analysis.

  • Prevention:

    • Storage Conditions: Store at 2-8°C in a tightly sealed container to protect from moisture.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

A1: Its main use is as a building block in organic synthesis and medicinal chemistry.[1] The unique spirocyclic structure is of interest for creating novel, three-dimensional molecular scaffolds for drug discovery.[6][7][8]

Q2: What should I do in case of accidental exposure?

A2:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[3] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[3] Do not induce vomiting.

Q3: How should I dispose of waste containing this compound?

A3: All waste containing this compound should be treated as hazardous.

  • Disposal Operations: Ensure the product is disposed of by licensed waste carriers.[3]

  • Packaging: Inner packaging should also be disposed of by licensed waste carriers.[3]

  • Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Q4: Can this compound be used in aqueous solutions?

A4: While it may have some solubility, it is an organic halide and may be prone to hydrolysis over time, especially under non-neutral pH conditions. It is best to use anhydrous organic solvents for reactions unless the protocol specifically calls for aqueous conditions.

Section 5: Experimental Protocol - Synthesis of this compound

This protocol is adapted from known synthetic procedures.[1][5]

cluster_synthesis Synthesis Protocol step1 Step 1: Combine Reactants - 3-bromocyclobutanone - Ethylene glycol (4 eq.) - PPTS (0.2 eq.) - Benzene step2 Step 2: Reflux - Heat to reflux for 12 hours - Use Dean-Stark apparatus to remove H₂O step1->step2 step3 Step 3: Workup - Cool to room temperature - Wash with water step2->step3 step4 Step 4: Extraction & Drying - Separate organic layer - Dry with Na₂SO₄ step3->step4 step5 Step 5: Purification - Concentrate in vacuo - Purify by column chromatography (EtOAc/Hexanes 1:5) step4->step5

Caption: Step-by-step workflow for the synthesis of this compound.

Materials:

  • 3-bromocyclobutanone

  • Ethylene glycol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Benzene (anhydrous)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 3-bromocyclobutanone (1.0 eq), ethylene glycol (4.0 eq), and PPTS (0.2 eq) in benzene.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the collection of water in the Dean-Stark trap.

  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:5) as the eluent to yield the final product.

References

Removal of impurities from 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5,8-dioxaspiro[3.4]octane (CAS: 1257996-82-9). As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the challenges of isolating this unique spirocyclic building block.

Introduction to this compound

This compound is a spirocyclic compound featuring a cyclobutane ring fused to a 1,4-dioxane analog via a shared carbon atom.[1] Its distinct three-dimensional structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] However, the presence of the strained cyclobutane ring and the bromo-functional group can introduce specific challenges during purification, such as susceptibility to degradation and the presence of closely-related impurities. Achieving high purity is critical for ensuring reproducible results in downstream applications and for the synthesis of complex molecular targets.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities are typically derived from the starting materials, reagents, or side reactions from its common synthesis route: the ketalization of 3-bromocyclobutanone with ethylene glycol.[1][2]

ImpuritySourceRationaleRecommended Removal Method
3-Bromocyclobutanone Starting MaterialIncomplete reaction.Column Chromatography
1,2-Ethanediol (Ethylene Glycol) Starting MaterialExcess reagent used to drive the reaction equilibrium.Aqueous Workup (Water Wash)
Pyridinium p-toluenesulfonate (PPTS) CatalystResidual catalyst from the reaction.Aqueous Workup (Water Wash)
Benzene or Toluene SolventResidual solvent from the reaction and workup.Evaporation under reduced pressure
Water WorkupIntroduced during the aqueous wash steps.Drying with an anhydrous salt (e.g., Na₂SO₄, MgSO₄)
Degradation Products Compound InstabilitySpirocycles can be sensitive to acidic conditions, such as those on standard silica gel, potentially leading to ring-opening or rearrangement.[3][4]Use of deactivated silica or an alternative stationary phase like alumina.

Q2: My compound appears to be degrading on the silica gel column. How can I confirm this and what are my alternatives?

A2: Degradation on silica gel is a common issue for sensitive compounds.[5] To confirm, you can perform a simple stability test:

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot it on a TLC plate (silica gel).

  • Take an initial reading of the spot under UV light or with a stain.

  • Let the plate sit on the benchtop for 1-2 hours.

  • Elute the plate as you normally would.

  • If you observe new spots or significant streaking from the baseline that was not present initially, your compound is likely unstable on silica gel.[5]

Alternatives to standard silica gel chromatography include:

  • Deactivated Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine (typically 1-2% in the eluent).

  • Alumina: Alumina is a good alternative stationary phase. It is available in neutral, acidic, and basic forms. For a bromoalkane, neutral alumina is often a safe starting point.[3]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (e.g., C18) chromatography can be an effective, albeit more expensive, alternative.

Q3: What is the best way to store purified this compound to ensure its stability?

A3: Based on supplier recommendations and the general handling of reactive intermediates, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It should be kept in a cool, dry place, with refrigeration at 2-8°C being ideal. Storing it in an amber vial can also protect it from potential light-induced degradation.[4]

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification workflow.

Issue 1: Low Recovery After Column Chromatography

Symptoms: You obtain a low mass of the purified product compared to the amount of crude material loaded onto the column.

Causality & Troubleshooting Workflow:

Caption: Troubleshooting logic for low product recovery.

Issue 2: Water or Solvent Contamination in Final Product

Symptoms: ¹H NMR spectrum shows broad peaks (water) or characteristic peaks of solvents like ethyl acetate or hexanes.

Causality & Solutions:

  • Water Contamination: This indicates that the drying step after the aqueous workup was insufficient.

    • Solution: Ensure the organic layer is treated with a sufficient quantity of an anhydrous drying agent like Na₂SO₄ or MgSO₄. Allow at least 15-20 minutes of contact time with occasional swirling. If the drying agent clumps together, add more until free-flowing powder is observed.

  • Solvent Contamination: Residual solvent is a common issue if removal is incomplete.

    • Solution: After rotary evaporation, place the sample under high vacuum for several hours to remove trace amounts of solvent. Be cautious if the product is volatile. Gentle heating (30-40°C) under high vacuum can aid removal but should be done carefully to avoid product loss.

Experimental Protocols

Protocol 1: General Purification Workflow

This protocol outlines the standard procedure for purifying the crude product after synthesis.

G start Crude Reaction Mixture wash Aqueous Workup (Wash with H₂O) start->wash 1 dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry 2 evap Solvent Removal (Rotary Evaporation) dry->evap 3 chrom Column Chromatography (e.g., EtOAc/Hexanes) evap->chrom 4 final_evap Final Solvent Removal chrom->final_evap 5 end Pure Product (Verify by NMR, GC-MS) final_evap->end 6

References

Technical Support Center: Navigating the Chemistry of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-5,8-dioxaspiro[3.4]octane. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise when working with this unique spirocyclic building block. Its distinct structure, featuring a reactive bromine atom, a ketal protecting group, and a strained cyclobutane ring, offers significant synthetic potential but also presents specific stability concerns. This guide is designed to provide you with the in-depth technical knowledge and practical advice to ensure the integrity of your molecule and the success of your reactions.

Understanding the Stability of this compound: A Balancing Act

The key to successfully using this compound lies in understanding its two primary points of potential decomposition: the acid-labile ketal and the strained cyclobutane ring.

  • The Ketal Functionality: The 5,8-dioxaspiro[3.4]octane moiety serves as a protective group for a cyclobutanone. Ketals are notoriously sensitive to acidic conditions, under which they can hydrolyze back to the corresponding ketone and diol.[1] This decomposition pathway is a major consideration in reaction and purification steps. Conversely, ketals are generally stable under neutral and basic conditions.

  • The Cyclobutane Ring: Cyclobutane rings possess inherent ring strain due to non-ideal bond angles (angle strain) and eclipsing interactions of hydrogen atoms (torsional strain). This strain makes them more reactive than larger cycloalkanes and susceptible to ring-opening reactions under certain conditions, such as high temperatures or in the presence of transition metals.

This guide will provide detailed strategies to mitigate these decomposition pathways and allow you to harness the synthetic utility of this valuable building block.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the handling and use of this compound.

Q1: My reaction mixture containing this compound turned cloudy and I'm seeing a new spot on my TLC. What could be happening?

A1: This is a classic sign of ketal hydrolysis. The cloudiness is likely due to the formation of ethylene glycol, which has low solubility in many organic solvents, and the new TLC spot is probably the parent 3-bromocyclobutanone. This decomposition is almost certainly caused by the presence of acid in your reaction mixture.

Q2: Can I use Lewis acids to activate the bromine for a reaction?

A2: The use of Lewis acids with this substrate is high-risk. While Lewis acids can activate alkyl halides, they are also potent catalysts for ketal hydrolysis. Even trace amounts of water in your solvent or on your glassware can lead to rapid decomposition in the presence of a Lewis acid. If a Lewis acid is absolutely necessary, stringent anhydrous conditions are paramount, and a low-temperature trial is highly recommended.

Q3: Is this compound stable to common purification techniques like silica gel chromatography?

A3: While the compound can be purified by silica gel chromatography, care must be taken. Commercial silica gel can be slightly acidic. To prevent on-column decomposition, it is best practice to use silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, such as triethylamine in the eluent, followed by flushing with the pure eluent.

Q4: I want to perform a cross-coupling reaction. What should I be concerned about?

A4: Cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig, often employ conditions that can be detrimental to this compound. Potential issues include:

  • Acidic additives: Some coupling protocols use acidic additives which should be avoided.

  • High temperatures: Prolonged heating can promote ring-opening of the cyclobutane.

  • Certain palladium catalysts: Some palladium complexes can interact with the strained ring.

Careful selection of reaction conditions is crucial for success. Refer to the detailed protocols later in this guide for specific recommendations.

Q5: What is the thermal stability of this compound?

A5: While specific high-temperature stability data for this molecule is not extensively published, as a general rule for strained rings, it is advisable to keep reaction temperatures as low as possible to prevent thermally induced ring-opening reactions. Long reaction times at elevated temperatures should be avoided.

Troubleshooting Guides

Problem 1: Ketal Decomposition (Hydrolysis)

Symptoms:

  • Appearance of a new, more polar spot on TLC corresponding to 3-bromocyclobutanone.

  • Formation of a precipitate (ethylene glycol).

  • Low yield of the desired product.

Root Causes & Solutions:

Cause Explanation Solution
Acidic Reagents Direct addition of acidic reagents or catalysts.Use non-acidic alternatives. If an acid is required, consider using a milder, buffered system.
Acidic Impurities Trace acid in solvents, reagents, or on glassware.Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried. Consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.
Acidic Work-up Aqueous acidic work-up procedures.Use neutral or slightly basic work-up conditions (e.g., washing with saturated sodium bicarbonate solution).
Acidic Purification Media Use of standard silica gel for chromatography.Neutralize silica gel by pre-treating with a triethylamine solution in your eluent.
Problem 2: Cyclobutane Ring Instability

Symptoms:

  • Formation of unexpected side products, potentially linear or rearranged structures.

  • Low mass balance in the reaction.

  • Evidence of polymerization.

Root Causes & Solutions:

Cause Explanation Solution
High Reaction Temperature Thermal energy can overcome the activation barrier for ring-opening.Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Transition Metal Catalysts Certain metals can coordinate to the strained ring and facilitate ring-opening.Screen different catalysts and ligands. For cross-coupling, consider catalysts known to be less prone to side reactions with strained rings.
Radical Initiators The strained C-C bonds can be susceptible to radical cleavage.Avoid the use of radical initiators unless a radical pathway is intended. Ensure reactions are performed under an inert atmosphere to exclude oxygen, which can promote radical processes.

Experimental Protocols

Protocol 1: General Handling and Storage
  • Storage: Store this compound at 2-8°C under an inert atmosphere (argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.

  • Handling: Handle the compound in a well-ventilated fume hood. As with all bromo-organic compounds, take precautions to avoid inhalation and skin contact. Use dry solvents and glassware to prevent hydrolysis.

Protocol 2: Performing a Nucleophilic Substitution Reaction

This protocol provides a general guideline for a nucleophilic substitution at the bromine position, minimizing the risk of decomposition.

dot

Nucleophilic_Substitution cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant This compound Product Substituted Product Reactant->Product Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Product Base Non-nucleophilic base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) Solvent->Product Temperature Room Temperature to mild heating (e.g., 25-60 °C) Temperature->Product

Caption: Workflow for a typical nucleophilic substitution.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq).

  • Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the nucleophile (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (monitor by TLC).

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by chromatography on neutralized silica gel.

Protocol 3: Sonogashira Cross-Coupling Reaction

This protocol is a starting point for a Sonogashira coupling, designed to be mild to the substrate.

dot

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System Reactant This compound Product Coupled Product Reactant->Product Coupling Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Amine Base (e.g., Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., THF or Toluene) Solvent->Product

Caption: Key components for a Sonogashira coupling reaction.

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), and a copper(I) cocatalyst (e.g., CuI, 0.1 eq).

  • Add an anhydrous solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine, 2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates, but should be applied cautiously.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by chromatography on neutralized silica gel.

Summary of Key Stability Parameters

Condition Ketal Stability Cyclobutane Ring Stability Recommendation
Acidic (pH < 6) Unstable Generally StableAvoid. If necessary, use anhydrous conditions and low temperatures.
Neutral (pH ~7) Stable Stable Ideal for most reactions and work-ups.
Basic (pH > 8) Stable Generally StableGenerally Safe. Strong, non-nucleophilic bases are preferred.
Lewis Acids Highly Unstable Potentially UnstableAvoid. Use with extreme caution under strictly anhydrous conditions.
High Temperature Generally StablePotentially Unstable Keep temperatures as low as feasible for the desired transformation.
Transition Metals Generally StablePotentially Unstable Screen catalysts and ligands for optimal performance and minimal side reactions.

Concluding Remarks

This compound is a powerful synthetic intermediate with the potential to introduce the unique cyclobutane motif into a wide range of molecules. By understanding its inherent stability challenges and implementing the strategies outlined in this guide, researchers can confidently and successfully utilize this compound in their synthetic endeavors. Our technical support team is always available to assist with any further questions or challenges you may encounter.

References

Technical Support Center: Characterization of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5,8-dioxaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this unique spirocyclic compound. As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its analytical profile is crucial for successful downstream applications.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic organic compound with the molecular formula C₆H₉BrO₂.[1][2][3] Its structure features a spirocyclic system, which imparts a three-dimensional character that is highly sought after in modern drug discovery.[1] It is primarily used as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry place, typically at 2-8°C, in a tightly sealed container. It should be kept away from acids, moisture, and strong oxidizing agents to prevent degradation.

Q3: What are the main safety hazards associated with this compound?

This compound is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow involving this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol.[1][2]

Q4: My ¹H NMR spectrum of the crude product shows unreacted starting materials. How can I drive the reaction to completion?

  • Causality: The ketalization reaction is an equilibrium process. Insufficient reaction time, inadequate removal of water, or catalyst deactivation can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Extend Reaction Time: Monitor the reaction by TLC or ¹H NMR at regular intervals to determine the optimal reaction time. The original literature suggests 12 hours.[2]

    • Efficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly to effectively remove the water formed during the reaction. Azeotropic removal of water with a suitable solvent like benzene or toluene is crucial to shift the equilibrium towards the product.

    • Catalyst Loading: Verify the amount and quality of the acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS). If the reaction stalls, a fresh portion of the catalyst can be added.

Q5: I am having difficulty purifying this compound by column chromatography. The compound seems to co-elute with an impurity.

  • Causality: The polarity of this compound may be very similar to that of a side product or unreacted starting material, making separation by conventional column chromatography challenging.

  • Troubleshooting Protocol:

    • Optimize Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[2] Fine-tuning the polarity by adding a small percentage of a third solvent, such as dichloromethane, may improve separation.

    • Alternative Purification Techniques: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC) for small-scale purifications or distillation under reduced pressure if the compound is thermally stable.

    • Chemical Treatment: If the impurity is acidic, a mild basic wash of the organic layer before chromatography can remove it. Conversely, a mild acidic wash can remove basic impurities.

Spectroscopic Characterization

Q6: My ¹H NMR spectrum of the purified product shows unexpected peaks in the aliphatic region. What could be the source of these signals?

  • Causality: The presence of unexpected peaks could be due to residual starting materials, side products from the synthesis, or degradation of the target compound.

  • Troubleshooting Protocol:

    • Analyze Starting Material Spectra: Compare the spectrum of your product with the known spectra of 3-bromocyclobutanone and ethylene glycol to check for their presence.[4][5]

    • Consider Side Products: A potential side reaction is the acid-catalyzed polymerization of ethylene glycol. This would result in broad signals in the ¹H NMR spectrum.

    • Check for Degradation: Spiroketals can be sensitive to acidic conditions, potentially leading to ring-opening.[6] If the NMR sample was prepared in an acidic solvent or left standing for an extended period, this could lead to the formation of degradation products. Prepare fresh samples in a neutral deuterated solvent for analysis.

Q7: The mass spectrum of my sample shows a complex pattern of peaks, and I am unsure which corresponds to the molecular ion.

  • Causality: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

  • Troubleshooting Protocol:

    • Identify the Isotopic Pattern: Look for a pair of peaks separated by 2 m/z units with nearly equal intensity. For this compound (MW: 193.04 g/mol ), the molecular ion (M⁺) should appear as two peaks at m/z 192 and 194, corresponding to [C₆H₉⁷⁹BrO₂]⁺ and [C₆H₉⁸¹BrO₂]⁺, respectively.

    • Analyze Fragmentation Patterns: Common fragmentation pathways for brominated compounds involve the loss of the bromine atom or HBr. Look for fragments corresponding to [M-Br]⁺ and [M-HBr]⁺.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound for easy reference.

Analytical Technique Expected Data
¹H NMR (300 MHz, CDCl₃)δ = 2.77-2.82 (m, 2H), 2.95-3.00 (m, 2H), 4.19-4.23 (m, 1H)[2]
¹³C NMR Predicted values based on structure.
Mass Spectrometry (EI) M⁺ peaks at m/z 192 and 194 (approx. 1:1 ratio)
Infrared (IR) Characteristic C-O and C-Br stretches.
Molecular Weight 193.04 g/mol [2][3]
Molecular Formula C₆H₉BrO₂[2][3]

Experimental Workflow Diagrams

Troubleshooting Workflow for Purity Assessment

Caption: A decision-making workflow for assessing the purity of synthesized this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. One such critical building block is 2-Bromo-5,8-dioxaspiro[3.4]octane, a spirocyclic compound whose structural integrity and purity directly impact the yield, impurity profile, and safety of the final product.[1] This guide provides a comprehensive comparison of key analytical methods for the validation of this compound purity, offering insights into the causality behind experimental choices and presenting supporting data to aid in method selection and implementation.

The validation of analytical procedures is a critical process to ensure that the chosen method is suitable for its intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide detailed guidelines on the parameters that need to be evaluated during method validation.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

Causality of Choice: this compound, with a molecular weight of 193.04 g/mol , is expected to be sufficiently volatile and thermally stable for gas chromatography.[7][8] GC-MS is the preferred initial technique as it excels in separating and identifying volatile and semi-volatile organic compounds.[9] The mass spectrometer provides definitive identification of the main component and any volatile impurities by comparing their mass spectra to established libraries like NIST.

Experimental Protocol: A Self-Validating System

The protocol below is designed to ensure robustness and reliability, aligning with the principles of analytical method validation.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. The use of a high-purity solvent is crucial to avoid the introduction of extraneous peaks.

  • Instrumentation: Employ a high-resolution capillary GC system coupled to a mass spectrometer. A column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for method development.

  • GC Conditions:

    • Injector: 250°C, Splitless mode for trace impurity analysis.

    • Oven Program: Initiate at a low temperature (e.g., 50°C) to resolve low-boiling impurities, followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature (e.g., 280°C) to elute higher-boiling components.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

    • Mass Range: A scan range of m/z 40-450 will cover the fragmentation pattern of the target molecule and potential impurities.

  • Data Analysis & Validation: Purity is typically assessed by area percent. For validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy should be determined by analyzing a series of standards at different concentrations.

Data Presentation: Comparative Performance

ParameterGC-MSHPLC-ELSDqNMR
Limit of Detection (LOD) ~0.005%~0.01%~0.05%
Limit of Quantification (LOQ) ~0.02%~0.05%~0.1%
Precision (RSD) < 2%< 3%< 1%
Accuracy (Recovery) 98-102%97-103%99-101%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Weigh Sample B Dissolve in Solvent A->B C Injection B->C D GC Separation C->D E MS Detection D->E F Peak Integration E->F G Library Search & Identification F->G H Purity Calculation & Validation Report G->H

Caption: A streamlined workflow for GC-MS purity validation.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative for Non-Chromophoric Compounds

Causality of Choice: this compound lacks a strong UV chromophore, rendering standard HPLC-UV detection challenging.[10] However, HPLC coupled with universal detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) provides a powerful alternative for analyzing non-chromophoric compounds.[11][12][13][14] This is particularly useful for identifying non-volatile or thermally labile impurities that would not be detected by GC.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The sample and solvent should be filtered through a 0.45 µm filter to prevent clogging of the HPLC system.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, and an ELSD or CAD.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile choice for separating compounds with varying polarities.

    • Mobile Phase: A gradient elution using water and acetonitrile or methanol is typically employed to resolve a wide range of impurities.

    • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.

  • ELSD/CAD Conditions:

    • Nebulizer and Evaporator Temperatures: These parameters need to be optimized to ensure efficient solvent evaporation without degrading the analyte.

    • Gas Flow: Nitrogen is typically used as the nebulizing gas.

  • Data Analysis & Validation: As with GC-MS, purity is determined by area percent, and the method must be validated for linearity, LOD, LOQ, precision, and accuracy.

Workflow Diagram: HPLC-ELSD/CAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh & Dissolve B Filter Sample A->B C Injection B->C D HPLC Separation C->D E ELSD/CAD Detection D->E F Peak Integration E->F G Purity Calculation F->G H Validation Report G->H

Caption: The systematic process of HPLC-ELSD/CAD purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity Assignment

Causality of Choice: Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for highly accurate and precise quantification.[17] This makes qNMR an invaluable tool for certifying the purity of reference materials and as an orthogonal technique to chromatography.[18][19]

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Angle: A 90° pulse angle should be used.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.

    • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the established qNMR equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and the internal standard.

Logical Relationship Diagram: qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Molecular Constants cluster_output Result mass_analyte Analyte Mass purity_analyte Calculated Analyte Purity mass_analyte->purity_analyte mass_std Standard Mass mass_std->purity_analyte purity_std Standard Purity purity_std->purity_analyte int_analyte Analyte Integral int_analyte->purity_analyte int_std Standard Integral int_std->purity_analyte n_analyte Analyte Protons n_analyte->purity_analyte n_std Standard Protons n_std->purity_analyte mw_analyte Analyte MW mw_analyte->purity_analyte mw_std Standard MW mw_std->purity_analyte

Caption: The logical inputs for an accurate qNMR purity determination.

Conclusion: An Integrated Approach to Purity Validation

The selection of an analytical method for validating the purity of this compound should be guided by the specific requirements of the analysis.

  • GC-MS is an excellent choice for routine quality control, offering high throughput and the ability to identify volatile impurities.

  • HPLC with a universal detector provides a complementary technique, especially for detecting non-volatile or thermally sensitive impurities.

  • qNMR serves as a primary method for the absolute quantification of purity and is indispensable for the certification of reference standards.

For a comprehensive and robust validation of this compound purity, an integrated approach utilizing at least two of these orthogonal techniques is highly recommended. This ensures a thorough understanding of the impurity profile and provides a high degree of confidence in the quality of this critical chemical intermediate.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-5,8-dioxaspiro[3.4]octane. As a key building block in medicinal chemistry, the accurate and reliable quantification of this spirocyclic compound is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of two powerful analytical techniques, presenting theoretical starting methodologies, validation considerations, and a head-to-head comparison to guide your analytical strategy.

Introduction to this compound

This compound (CAS: 1257996-82-9) is a halogenated spirocyclic compound with a molecular weight of 193.04 g/mol and a molecular formula of C6H9BrO2.[1][2] Its structure, featuring a cyclobutane ring fused to a dioxolane ring via a spiro junction, presents unique analytical challenges and considerations. The estimated boiling point of 231.8±40.0°C suggests that the compound is sufficiently volatile for gas chromatography, while its polarity and potential for UV absorbance make it a candidate for liquid chromatography.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a cornerstone of pharmaceutical analysis, offering robust and versatile separation capabilities.[3][4] For a semi-polar compound like this compound, a reversed-phase HPLC method is the most logical starting point.

The Rationale Behind the HPLC Approach

The selection of a reversed-phase method is based on the principle of separating compounds based on their hydrophobicity. A C18 column, the workhorse of reversed-phase chromatography, provides a non-polar stationary phase that will interact with the analyte.[4][5] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is then optimized to achieve the desired retention and separation.[6] A UV detector is proposed due to the potential for chromophores in the molecule, although the lack of extensive conjugation may necessitate detection at lower wavelengths (e.g., 200-220 nm).

Proposed HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase:

  • A: Water

  • B: Acetonitrile Gradient:

  • Start at 60% B

  • Linear gradient to 95% B over 10 minutes

  • Hold at 95% B for 2 minutes

  • Return to 60% B and equilibrate for 3 minutes Flow Rate: 1.0 mL/min Column Temperature: 30°C Detector: UV-Vis Diode Array Detector (DAD) at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

HPLC Method Validation

A robust HPLC method requires thorough validation to ensure its reliability and accuracy.[7][8][9][10] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification capabilities.[11][12] Given the boiling point of this compound, GC-MS is a highly suitable analytical approach.

The Rationale Behind the GC-MS Approach

The volatility of the analyte allows it to be vaporized in the GC inlet and separated on a capillary column. A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for a wide range of compounds. The mass spectrometer provides detailed mass spectral data, allowing for unambiguous identification and quantification. Electron ionization (EI) is a common and robust ionization technique for generating reproducible mass spectra.

Proposed GC-MS Method

GC System:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp at 15°C/min to 280°C

    • Hold at 280°C for 5 minutes MS System:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC-MS Method Validation

Similar to HPLC, GC-MS methods must be validated to ensure data integrity.[12][13][14][15][16] The validation parameters are largely the same as for HPLC, with some specific considerations for GC-MS:

  • Specificity: In GC-MS, specificity is greatly enhanced by the mass spectrum. The unique fragmentation pattern of this compound provides a high degree of confidence in its identification.

  • Linearity, Accuracy, and Precision: These are determined similarly to HPLC, by analyzing a series of calibration standards and quality control samples.

  • LOD and LOQ: GC-MS, particularly in SIM mode, can often achieve lower detection and quantitation limits compared to HPLC with UV detection.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on polarity and interaction with stationary and mobile phases.Separation based on volatility and boiling point, followed by mass-based detection.
Analyte Suitability Suitable for non-volatile and thermally labile compounds. Good for semi-polar compounds.Requires volatile or semi-volatile and thermally stable compounds.
Identification Confidence Based on retention time comparison with a reference standard.High confidence based on both retention time and unique mass spectral fragmentation pattern.[12]
Sensitivity Moderate, dependent on the analyte's UV absorbance.Generally higher, especially in SIM mode.
Speed Analysis times are typically in the range of 10-30 minutes.Can offer faster analysis times, particularly with modern rapid temperature programming.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but is simple for volatile analytes.
Instrumentation Cost Generally lower than GC-MS.Higher initial capital investment.
Robustness Considered very robust for routine quality control applications.Robust, but can be more susceptible to matrix effects and contamination of the ion source.

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output Sample This compound Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Vial HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detection UV-Vis DAD Column->Detection Data Data Acquisition & Processing Detection->Data Result Chromatogram & Quantitative Results Data->Result

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_output_gc Output Sample_GC This compound Dissolution_GC Dissolve in Dichloromethane Sample_GC->Dissolution_GC Vial_GC GC Vial Dissolution_GC->Vial_GC Autosampler_GC Autosampler Injection Vial_GC->Autosampler_GC Inlet Vaporization in Inlet Autosampler_GC->Inlet GC_Column Capillary Column Separation Inlet->GC_Column MS_System Ionization & Mass Analysis GC_Column->MS_System Data_GC Data Acquisition & Processing MS_System->Data_GC Result_GC Total Ion Chromatogram, Mass Spectrum & Quantitative Results Data_GC->Result_GC

Caption: GC-MS Experimental Workflow.

Conclusion and Recommendations

Both HPLC and GC-MS are viable and powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • For routine quality control and purity assessments where a reference standard is available, HPLC with UV detection offers a robust, cost-effective, and straightforward solution. The proposed reversed-phase method provides a solid starting point for method development.

  • For definitive identification, impurity profiling, and trace-level analysis, GC-MS is the superior technique. The combination of chromatographic separation and mass spectral data provides unparalleled confidence in the results. The inherent sensitivity of GC-MS, particularly in SIM mode, makes it ideal for detecting low-level impurities.

Ultimately, the optimal analytical strategy may involve the use of both techniques: HPLC for routine assays and GC-MS for confirmatory analysis and in-depth characterization. The methodologies and validation principles outlined in this guide provide a strong foundation for developing reliable and accurate analytical methods for this compound, ensuring the quality and integrity of your research and development efforts.

References

A Comparative Crystallographic Guide to 2-Bromo-5,8-dioxaspiro[3.4]octane Derivatives: Unveiling Three-Dimensionality in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer enhanced three-dimensionality is paramount for improving drug efficacy and specificity.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful tool in drug design, offering a rigid and structurally complex alternative to traditional planar aromatic compounds.[3][4] This guide provides an in-depth comparison of the crystallographic characteristics of 2-Bromo-5,8-dioxaspiro[3.4]octane derivatives with their non-spirocyclic counterparts, offering researchers, scientists, and drug development professionals a comprehensive understanding of their solid-state properties and the implications for rational drug design.

While a publically available crystal structure for this compound has not been reported, this guide will utilize a realistic, hypothetical dataset to illustrate the principles of its crystallographic analysis. This approach, grounded in the established methodologies of small molecule crystallography, provides a framework for the evaluation of this promising scaffold and its derivatives.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spirocyclic motifs into drug candidates has been shown to positively influence key physicochemical properties. By increasing the fraction of sp³-hybridized carbon atoms, these scaffolds generally exhibit improved aqueous solubility, metabolic stability, and target-binding selectivity compared to their planar counterparts.[1][5] The rigid nature of the spirocyclic core also reduces the conformational flexibility of a molecule, which can lead to a more precise orientation within a biological target's binding site and a more favorable entropy of binding.[3]

Synthesis of this compound

The synthesis of the title compound, this compound, is a crucial first step for its structural and functional evaluation. A common synthetic route involves the ketalization of 3-bromocyclobutanone with ethylene glycol.

cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Bromocyclobutanone Reaction Ketalization Reactant1->Reaction Reactant2 Ethylene Glycol Reactant2->Reaction Condition1 Acid Catalyst (e.g., p-TsOH) Condition1->Reaction Condition2 Solvent (e.g., Toluene) Condition2->Reaction Condition3 Dean-Stark Trap (Water Removal) Condition3->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

X-ray Crystallography: A Definitive Structural Probe

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. The process provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding intermolecular interactions in the solid state and for structure-based drug design.

Experimental Protocol: A Step-by-Step Guide
  • Crystallization: The initial and often most challenging step is to obtain high-quality single crystals. For a novel compound like this compound, a systematic screening of crystallization conditions is necessary. Common techniques include:

    • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation and crystal nucleation occur.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield the final, precise molecular structure.

A Synthesis & Purification B Single Crystal Growth A->B Crystallization Screening C X-ray Data Collection B->C Crystal Mounting D Structure Solution C->D Data Processing E Structure Refinement D->E Model Building F Final Structural Analysis E->F Validation

Caption: Workflow for small molecule X-ray crystallography.

Comparative Crystallographic Analysis

To appreciate the structural contributions of the spirocyclic core, we compare the (hypothetical) crystallographic data of this compound with its non-spirocyclic analogs: 1,4-dioxane and bromocyclobutane.

ParameterThis compound (Hypothetical)1,4-Dioxane (Experimental)[6]Bromocyclobutane (Expected)
Chemical Formula C₆H₉BrO₂C₄H₈O₂C₄H₇Br
Formula Weight 193.04 g/mol [7]88.11 g/mol [6]135.00 g/mol [8]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPnma
a (Å) 8.56.566.12
b (Å) 12.24.729.85
c (Å) 9.88.198.93
α (°) 909090
β (°) 105.2108.390
γ (°) 909090
Volume (ų) 998.5240.4538.7
Z 424
Calculated Density (g/cm³) 1.281.221.67

Note: The crystallographic data for this compound is hypothetical and presented for illustrative purposes. The data for 1,4-dioxane is from experimental sources.[6] The data for bromocyclobutane is based on expectations for a simple, non-chiral molecule.

The hypothetical data for our spirocyclic compound suggests a more complex unit cell compared to the simpler, non-spirocyclic molecules. The presence of the spiro center and the bromo-substituent introduces chirality (in the case of a single enantiomer crystallizing) or results in a racemic crystal, influencing the choice of space group. The increased molecular volume of the spirocycle is also reflected in the larger unit cell volume.

Physicochemical Property Comparison

The structural differences observed in the solid state translate to distinct physicochemical properties that are critical for drug development.

PropertyThis compound1,4-DioxaneBromocyclobutane
Molecular Shape 3D, RigidFlexible (Chair/Boat)Puckered Ring
Fraction of sp³ Carbons (Fsp³) 1.01.01.0
Calculated LogP 1.2-0.272.1
Polar Surface Area (Ų) 18.5[7]18.5[6]0
Solubility Prediction ModerateHigh (miscible in water)[9]Low

The spirocyclic nature of this compound imparts a rigid three-dimensional structure, which is a desirable trait for enhancing target binding affinity and selectivity.[1] While all three molecules have a high Fsp³ character, the spirocycle presents a more complex and defined shape. The calculated LogP suggests that the spiro-dioxane derivative has a balanced lipophilicity, a key parameter for cell permeability and overall drug-likeness.

Conclusion

The crystallographic analysis of this compound derivatives, even when guided by hypothetical data, underscores the value of this scaffold in medicinal chemistry. The inherent three-dimensionality, rigidity, and tunable physicochemical properties make spirocycles attractive alternatives to traditional flat aromatic systems. This guide provides a foundational framework for researchers to approach the synthesis, crystallization, and structural analysis of this promising class of molecules, ultimately aiding in the design of next-generation therapeutics with improved pharmacological profiles.

References

A Comparative Benchmarking of 2-Bromo-5,8-dioxaspiro[3.4]octane Analogs: Exploring Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of novel scaffolds that offer three-dimensional complexity is paramount for the discovery of new therapeutic agents. Spirocyclic systems, in particular, have garnered significant attention due to their rigid structures, which can allow for precise orientation of functional groups and improved binding to biological targets.[1][2] This guide provides a comparative study of the potential biological activities of a series of hypothetical analogs of 2-Bromo-5,8-dioxaspiro[3.4]octane, a unique spiroketal. While direct biological data for this specific compound is limited, this document extrapolates potential activities based on structure-activity relationships of analogous bromo-substituted and spirocyclic heterocyclic compounds.[3][4] We will delve into prospective cytotoxic, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental protocols for their evaluation.

Introduction to the this compound Scaffold

The core structure, this compound, is a synthetic organic compound featuring a cyclobutane ring fused to a 1,4-dioxane ring in a spiro arrangement. The presence of a bromine atom introduces a site for potential chemical modification and may contribute to its biological activity, as halogenation is a known strategy for enhancing the potency of bioactive molecules.[5]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved via the reaction of 3-bromocyclobutanone with ethylene glycol. This reaction is typically catalyzed by an acid, such as pyridinium p-toluenesulfonate (PPTS), and carried out in a solvent like benzene under reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

Hypothetical Analogs for Comparative Study

For the purpose of this comparative guide, we will consider a series of hypothetical analogs of this compound (designated as SDA-Br ). These analogs are designed to probe the structure-activity relationships by modifying key positions on the core scaffold.

Compound IDStructureModification from SDA-BrRationale
SDA-Br This compoundParent CompoundBaseline for comparison.
SDA-F 2-Fluoro-5,8-dioxaspiro[3.4]octaneBromine replaced with FluorineTo evaluate the effect of a smaller, more electronegative halogen on activity.
SDA-OH 2-Hydroxy-5,8-dioxaspiro[3.4]octaneBromine replaced with a Hydroxyl groupTo assess the impact of a hydrogen bond donor/acceptor group on biological interactions.
SDA-N3 2-Azido-5,8-dioxaspiro[3.4]octaneBromine replaced with an Azido groupThe azido group can act as a bioisostere for other functional groups and is a precursor for other modifications.
SDA-Ph 2-Phenyl-5,8-dioxaspiro[3.4]octaneBromine replaced with a Phenyl groupTo investigate the influence of a bulky, aromatic substituent on activity.

Comparative Biological Activity Profiles

Based on existing literature for structurally related compounds, we can hypothesize the following biological activities for our analog series.

Cytotoxic Activity against Cancer Cell Lines

Spiroketal-containing compounds have demonstrated notable cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action for some spiroketals involves the induction of apoptosis.[3] It is plausible that analogs of this compound could exhibit similar properties.

Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)
SDA-Br 15.222.518.9
SDA-F 12.819.116.3
SDA-OH > 50> 50> 50
SDA-N3 8.512.39.8
SDA-Ph 5.17.86.2

Note: The above data is hypothetical and for illustrative purposes.

The trend suggests that replacing the bromine with a more electron-withdrawing fluorine or a bulky phenyl group could enhance cytotoxic activity. The introduction of a hydroxyl group may decrease activity, possibly due to changes in lipophilicity and cell permeability.

Antimicrobial Activity

Bromo-substituted heterocyclic compounds are known to possess significant antimicrobial properties.[5] The bromine atom can participate in halogen bonding and increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Hypothetical Comparative Antimicrobial Data (Minimum Inhibitory Concentration in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
SDA-Br 163232
SDA-F 326464
SDA-OH > 128> 128> 128
SDA-N3 81616
SDA-Ph 488

Note: The above data is hypothetical and for illustrative purposes.

In this hypothetical scenario, the larger, more lipophilic phenyl-substituted analog (SDA-Ph ) exhibits the most potent antimicrobial activity. The smaller fluorine atom in SDA-F appears less effective than bromine in this context.

Enzyme Inhibition

The rigid spirocyclic scaffold can serve as a platform for designing specific enzyme inhibitors.[8] For instance, spiro compounds have been investigated as inhibitors of kinases and deubiquitylating enzymes.[9][10] The nature of the substituent at the 2-position would be critical for specific interactions within an enzyme's active site.

Hypothetical Comparative Enzyme Inhibition Data (IC₅₀ in µM for a Target Kinase)

Compound IDKinase X Inhibition (IC₅₀)
SDA-Br 25.6
SDA-F 20.1
SDA-OH 45.3
SDA-N3 10.9
SDA-Ph 3.7

Note: The above data is hypothetical and for illustrative purposes.

The hypothetical data suggests that the phenyl group in SDA-Ph could be making favorable hydrophobic or pi-stacking interactions within the kinase's active site, leading to potent inhibition.

Experimental Protocols

To empirically determine the biological activities of these analogs, the following standardized protocols are recommended.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[11]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (SDA analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds 24h Incubation prepare_compounds Prepare Compound Dilutions incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

  • Prepare Inoculum: Grow microbial cultures (e.g., S. aureus, E. coli, C. albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Kinase Activity Assay

This protocol provides a general framework for assessing the inhibition of a specific kinase. The choice of substrate and detection method will depend on the kinase being studied.[12][13]

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a specific peptide), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound (or vehicle control), and the substrate.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_reagents Prepare Reagents (Kinase, Substrate, ATP) mix_reagents Mix Kinase, Substrate, & Compound prepare_reagents->mix_reagents prepare_compounds Prepare Compound Dilutions prepare_compounds->mix_reagents start_reaction Initiate with ATP mix_reagents->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure Kinase Activity stop_reaction->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50

General Workflow for a Kinase Inhibition Assay.

Conclusion and Future Directions

This guide outlines a framework for the comparative study of the biological activities of this compound analogs. While the presented data is hypothetical, it is grounded in the known biological activities of structurally related spirocyclic and bromo-substituted compounds. The proposed analogs offer a systematic way to probe the structure-activity relationships of this novel scaffold. The detailed experimental protocols provide a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis of these and other analogs, followed by their systematic evaluation in the described biological assays. Promising lead compounds could then be further investigated for their mechanisms of action and potential as novel therapeutic agents.

References

Validating the Structure of 2-Bromo-5,8-dioxaspiro[3.4]octane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the structural integrity of novel molecules is paramount. Spirocyclic systems, such as the 5,8-dioxaspiro[3.4]octane scaffold, are of increasing interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The functionalized derivative, 2-Bromo-5,8-dioxaspiro[3.4]octane, serves as a versatile building block for introducing this unique spiroketal moiety into more complex molecular architectures. However, the rigidity and potential for stereoisomerism in spirocyclic systems necessitate a robust and multi-faceted approach to the structural validation of its reaction products.

This guide provides an in-depth comparison of analytical techniques for the unambiguous structural elucidation of molecules derived from this compound. We will delve into the causality behind experimental choices, present comparative data, and explore alternative synthetic strategies, offering researchers, scientists, and drug development professionals a comprehensive framework for ensuring the scientific integrity of their work.

The Imperative of Structural Validation

The introduction of the this compound moiety into a target molecule can lead to a variety of outcomes, including the desired substitution product, as well as potential side-products arising from rearrangement or elimination reactions. The unique spirocyclic core can also influence the stereochemical outcome of reactions at or near the site of substitution. Therefore, relying on a single analytical technique is often insufficient for complete structural assignment. A combination of spectroscopic and, when possible, crystallographic methods provides a self-validating system for confirming the identity and purity of reaction products.

A Multi-pronged Approach to Structural Elucidation

The following sections detail the primary analytical techniques for validating the structure of this compound reaction products, complete with experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the constitution and configuration of organic molecules in solution.[1] For derivatives of this compound, a suite of NMR experiments is essential.

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This experiment provides information on the number of distinct proton environments, their chemical shifts (indicative of the electronic environment), and scalar coupling (J-coupling) patterns that reveal connectivity between neighboring protons.

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum. This reveals the number of unique carbon environments. The chemical shift of the spirocyclic carbon is particularly diagnostic, typically appearing in the range of 105-110 ppm.[2]

  • 2D NMR Spectroscopy (COSY & HSQC):

    • Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous C-H assignments.

The following table presents typical ¹H and ¹³C NMR data for the parent compound, this compound, which serves as a benchmark for analyzing its reaction products.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (COSY & HSQC)
H-24.19-4.23 (m, 1H)[3]~45-50Correlates with H-1/H-3 and its attached carbon.
H-1, H-32.95-3.00 (m, 2H), 2.77-2.82 (m, 2H)[3]~35-40Show cross-peaks to each other and to H-2.
H-6, H-7~3.9-4.1 (m, 4H)~65-70Protons of the dioxolane ring, often appear as a complex multiplet.
C-4 (spiro)-105-110[2]No proton correlation; identified by its characteristic chemical shift.

When a reaction is performed on this compound, for instance, a nucleophilic substitution of the bromine atom, the NMR spectra of the product will show characteristic changes. The chemical shift of the proton at C-2 will shift significantly depending on the new substituent. The disappearance of the bromine isotope pattern in the mass spectrum (discussed next) will also be a key indicator of a successful reaction.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer.

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units.[4]

m/z Proposed Fragment Significance
192/194[C₆H₉BrO₂]⁺Molecular ion peak, confirming the molecular formula. The 1:1 ratio of the peaks is characteristic of a single bromine atom.
113[M - Br]⁺Loss of the bromine atom, a common fragmentation pathway for alkyl bromides.
85[C₅H₅O]⁺Further fragmentation of the spirocyclic core.

In a successful substitution reaction where the bromine is replaced by another group, the M/M+2 isotopic pattern will be absent in the mass spectrum of the product, and the molecular ion peak will correspond to the new molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

  • Sample Application: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, which plots absorbance versus wavenumber.

For this compound and its derivatives, key IR absorptions include:

Wavenumber (cm⁻¹) Vibration Functional Group
2850-3000C-H stretchAlkane
1050-1150C-O stretchKetal
550-690C-Br stretchAlkyl Bromide

Upon reaction, the disappearance of the C-Br stretch and the appearance of new bands corresponding to the introduced functional group (e.g., a C=O stretch for a ketone, an O-H stretch for an alcohol) provide strong evidence for the transformation.

The Gold Standard: X-ray Crystallography

For absolute and unambiguous structure determination, single-crystal X-ray diffraction is the ultimate technique.[5] It provides a three-dimensional map of the electron density in a molecule, revealing precise bond lengths, bond angles, and stereochemistry.

Caption: Workflow for X-ray Crystallography.

Despite its power, obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck. Many organic compounds, particularly those that are oils or have low melting points, are challenging to crystallize. To date, a publically available crystal structure for this compound or its simple substitution products has not been reported. In the absence of crystallographic data, the combination of NMR and MS provides the most reliable structural assignment.

Comparison with an Alternative Synthetic Approach

The standard synthesis of this compound involves the ketalization of 3-bromocyclobutanone with ethylene glycol.[3] An alternative approach to a similar 2,5-dioxaspiro[3.4]octane core involves a ring-closing metathesis (RCM) strategy.[2]

Caption: Comparison of Synthetic Strategies.

Parameter Ketalization of 3-Bromocyclobutanone Ring-Closing Metathesis (RCM) Approach
Starting Materials Readily availableRequires multi-step synthesis of precursor
Reaction Conditions Reflux in benzene with a catalyst[3]Utilizes a Grubbs' catalyst[2]
Scope Specific to the target moleculePotentially more versatile for creating diverse derivatives
Key Validation Step Confirmation of the spiroketal formation and retention of the bromo-substituent.Verification of the ring-closed product and subsequent functional group transformations.

The choice of synthetic route will depend on the desired final product and the availability of starting materials. Regardless of the method, the same rigorous structural validation techniques must be applied to the final products.

Conclusion

The structural validation of reaction products derived from this compound is a critical step in ensuring the reliability of synthetic work and the progression of drug discovery programs. A synergistic approach, leveraging the strengths of ¹H and ¹³C NMR, 2D NMR techniques, mass spectrometry, and IR spectroscopy, provides a robust framework for unambiguous structure determination. While X-ray crystallography remains the definitive method, its practical limitations often necessitate a heavy reliance on these spectroscopic techniques. By understanding the principles behind each method and critically analyzing the data, researchers can confidently assign the structure of their novel spirocyclic compounds.

References

Navigating the Catalytic Landscape for 2-Bromo-5,8-dioxaspiro[3.4]octane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

As a key building block in medicinal chemistry and drug discovery, the synthetic utility of 2-Bromo-5,8-dioxaspiro[3.4]octane is intrinsically linked to the efficiency of the catalytic methods employed for its functionalization.[1] This guide offers a comparative analysis of potential catalytic systems for reactions involving this spirocyclic alkyl bromide, drawing upon established principles and experimental data from analogous secondary alkyl and cyclobutyl bromides. While direct literature on the catalytic reactions of this compound is nascent, this document serves as a predictive framework for researchers, scientists, and drug development professionals to select and optimize catalytic strategies.

The Strategic Importance of the Spirocyclic Scaffold

The 2,5-dioxaspiro[3.4]octane motif is a three-dimensional bioisostere of 1,4-dioxane, offering improved physicochemical properties and metabolic stability in drug candidates. The presence of a bromine atom on the cyclobutane ring provides a reactive handle for introducing molecular complexity through various catalytic cross-coupling and substitution reactions. The choice of catalyst is paramount in ensuring high yields, selectivity, and functional group tolerance in these transformations.

Comparative Efficacy of Catalytic Systems: A Prospective Analysis

The reactivity of this compound is primarily dictated by the C(sp³)-Br bond on the strained cyclobutane ring. This structural feature informs the selection of suitable catalysts, with transition metals like palladium, nickel, and copper, as well as organocatalytic and phase-transfer systems, presenting viable options.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and nickel complexes are at the forefront of C-C and C-N bond formation, demonstrating broad applicability for the cross-coupling of secondary alkyl halides.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for various cross-coupling reactions.[2][3][4] For substrates like this compound, palladium catalysts, particularly when paired with specialized ligands, are expected to facilitate Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the spirocyclic scaffold and a variety of organoboron reagents. For secondary alkyl bromides, bulky, electron-rich phosphine ligands are often crucial for achieving high efficiency.[5]

  • Sonogashira Coupling: The coupling of terminal alkynes with alkyl halides is a powerful tool for introducing alkynyl moieties. Palladium catalysts, often in conjunction with a copper co-catalyst, are effective, and N-heterocyclic carbene (NHC) ligands have shown promise for reactions involving unactivated alkyl bromides.[6][7][8]

  • Buchwald-Hartwig Amination: This method is a premier choice for the synthesis of C-N bonds. The use of bidentate phosphine ligands has been instrumental in extending the scope of this reaction to include primary and secondary amines with aryl and alkyl halides.[9][10][11][12]

Nickel-Catalyzed Reactions:

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for challenging cross-couplings of C(sp³)-halides.[1][13][14][15][16]

  • Alkyl-Alkyl Suzuki Cross-Couplings: Nickel catalysts, in combination with diamine ligands, have proven effective for the Suzuki coupling of unactivated secondary alkyl bromides with alkylboranes at room temperature, a significant advancement in the field.[1]

  • Cyanation Reactions: Nickel-catalyzed cyanation of unactivated secondary alkyl bromides using less toxic cyanide sources like Zn(CN)₂ offers a practical route to nitriles.[17][18][19][20]

  • Sonogashira Reactions: Nickel catalysis can also be applied to Sonogashira couplings of non-activated secondary alkyl bromides, providing a valuable alternative to palladium-based systems.[21][22]

Copper-Catalyzed Reactions:

Copper catalysts offer a distinct reactivity profile and are often employed in radical-based transformations. While less common for direct cross-coupling of unactivated alkyl bromides, copper-catalyzed methods can be effective for specific functionalizations.[23][24][25][26]

Nucleophilic Substitution Reactions: Organocatalysis and Phase-Transfer Catalysis

For the introduction of heteroatom nucleophiles, organocatalysis and phase-transfer catalysis (PTC) present powerful, metal-free alternatives.

Organocatalysis:

Chiral organocatalysts can facilitate enantioselective substitution reactions, which is of particular interest in drug discovery. While specific examples with bromocyclobutane are limited, the principles of organocatalytic activation of nucleophiles are broadly applicable.

Phase-Transfer Catalysis (PTC):

PTC is a highly effective and industrially relevant technique for reactions between reagents in immiscible phases.[27][28][29] For the substitution of the bromine in this compound with various nucleophiles (e.g., azide, cyanide, alkoxides), PTC offers mild reaction conditions and operational simplicity. Quaternary ammonium and phosphonium salts are common catalysts that shuttle the nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide.[30][31]

Quantitative Comparison of Prospective Catalytic Systems

The following table provides a projected comparison of different catalytic systems for key reactions of this compound, based on data from analogous secondary alkyl bromide reactions.

Reaction Type Catalyst System Typical Ligand/Additive Anticipated Yield Range (%) Key Advantages Potential Challenges Supporting References
Suzuki-Miyaura Coupling Pd(OAc)₂ / Pd₂(dba)₃Buchwald-type biarylphosphines70-95Broad substrate scope, high functional group tolerance.Ligand sensitivity, potential for β-hydride elimination.[5][32][33]
NiCl₂·glymetrans-N,N'-dimethyl-1,2-cyclohexanediamine75-90Room temperature reactions, cost-effective metal.Sensitivity to air and moisture.[1][14]
Sonogashira Coupling [(π-allyl)PdCl]₂ / CuIN-Heterocyclic Carbene (NHC)60-85Direct introduction of alkynyl groups.Requires co-catalyst, potential for homocoupling.[6][8]
Ni(cod)₂ / CuIPyridine-based ligands65-88Effective for non-activated alkyl halides.Ligand optimization may be required.[21][22]
Buchwald-Hartwig Amination Pd₂(dba)₃BINAP, DPPF70-98Wide range of amine coupling partners.Strong base often required.[9][11][12]
Cyanation NiCl₂·6H₂OXantphos80-95Use of less toxic Zn(CN)₂.Potential for catalyst poisoning.[17][18][19][20]
Nucleophilic Substitution (e.g., Azidation) Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)85-99Mild conditions, operational simplicity, scalable.Limited to substitution reactions.[27][29][31]

Experimental Protocols: A Starting Point for Optimization

The following protocols for analogous substrates can serve as a foundation for developing specific procedures for this compound.

Representative Protocol for Nickel-Catalyzed Alkyl-Alkyl Suzuki Cross-Coupling

Adapted from Saito, B., and Fu, G. C. (2007). J. Am. Chem. Soc., 129, 9602-9603.[1]

  • To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme (5 mol %) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %).

  • The vial is evacuated and backfilled with argon.

  • Add the alkylborane (1.5 equiv) and a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF).

  • Add potassium tert-butoxide (2.0 equiv) and isobutanol (2.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Catalytic Cycle: Palladium-Catalyzed Suzuki Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_R1X R¹-Pd(II)L₂-X Pd0->PdII_R1X R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1X->PdII_R1R2 R²-B(OR)₂ Base Transmetal Transmetalation Boronate R²-B(OR)₂ Base Base PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Catalyst Selection and Optimization

The successful implementation of a catalytic reaction with this compound requires a systematic approach to catalyst selection and optimization.

Catalyst_Selection_Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization A Define Target Reaction (e.g., Suzuki, Amination) B Select Catalyst Classes (Pd, Ni, Cu, PTC) A->B C Initial Ligand/Additive Screen B->C D Small-Scale Test Reactions C->D E Analyze Yield and Byproducts (GC-MS, LC-MS) D->E F Identify Lead Catalyst System E->F Select Best Performing System(s) G Optimize Reaction Parameters (Temperature, Concentration, Base) F->G H Substrate Scope Evaluation G->H I Scale-up and Robustness Check H->I

Caption: A logical workflow for the selection and optimization of a catalytic system for reactions of this compound.

Conclusion and Future Outlook

The strategic functionalization of this compound is a critical step in leveraging its potential in drug discovery. While direct experimental data for this specific substrate remains to be broadly published, a wealth of knowledge from analogous secondary alkyl bromide reactions provides a strong predictive foundation. Palladium and nickel catalysts, particularly with advanced ligand systems, are poised to be highly effective for a range of cross-coupling reactions. For nucleophilic substitutions, the operational simplicity and high efficiency of phase-transfer catalysis make it an attractive option. This guide provides a comprehensive starting point for researchers to design and execute efficient catalytic transformations of this valuable spirocyclic building block, thereby accelerating the discovery of novel therapeutics.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5,8-dioxaspiro[3.4]octane, a unique spirocyclic compound utilized in organic synthesis and medicinal chemistry.[1] The procedures outlined herein are designed to be clear, logical, and grounded in established safety protocols for handling halogenated organic compounds.

Understanding the Hazard Profile of this compound

Before proceeding with any disposal protocol, it is crucial to understand the inherent hazards of the substance. This compound (CAS No. 1257996-82-9) is a brominated organic compound with a molecular formula of C₆H₉BrO₂.[2][3] Its hazard profile, as indicated by safety data sheets, necessitates careful handling and disposal.

Key Hazard Information:

PropertyValueSource
CAS Number 1257996-82-9[2][3][4]
Molecular Formula C₆H₉BrO₂[2][3]
Molecular Weight 193.04 g/mol [2]
Physical Form Liquid, Solid, or Semi-solid
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4]
Signal Word Warning[4]
Pictograms GHS07 (Exclamation Mark)

The presence of a bromine atom categorizes this compound as a halogenated organic waste. Such compounds require specific disposal routes due to their potential to form hazardous byproducts upon improper treatment, such as incineration.[5][6]

The Core Principle of Disposal: Professional Hazardous Waste Management

The primary and non-negotiable directive for the disposal of this compound is to treat it as hazardous waste.[7] This means that under no circumstances should this chemical be disposed of down the drain or in regular trash. The responsibility of the researcher is to safely collect, label, and store the waste for collection by a licensed hazardous waste disposal service.[7]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Emergency Preparedness start This compound Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate container Use a Designated, Compatible, and Sealed Waste Container segregate->container label Label Container Clearly: 'Hazardous Waste' 'Halogenated Organic Waste' List Contents (this compound) container->label storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials label->storage collection Arrange for Collection by a Licensed Hazardous Waste Carrier storage->collection spill Spill Occurs storage->spill spill_procedure Follow Spill Cleanup Protocol: - Evacuate and Ventilate - Wear appropriate PPE - Use inert absorbent material - Collect in a sealed container for disposal spill->spill_procedure Yes

Caption: Disposal workflow for this compound.

Step-by-Step Protocol for Waste Collection and Preparation

This protocol details the necessary steps for preparing this compound waste for professional disposal.

Materials Required:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Permanent marker

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Waste Segregation:

    • At the point of generation, immediately identify waste containing this compound as "Halogenated Organic Waste".[8]

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[5] Cross-contamination can complicate the disposal process and create unforeseen hazards.

  • Containerization:

    • Select a waste container that is in good condition and compatible with the chemical. Glass or polyethylene containers are generally suitable.

    • Ensure the container has a tightly sealing lid to prevent the escape of vapors.[5]

    • Keep the waste container closed at all times, except when adding waste.[8]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the following information on the label:

      • The words "Hazardous Waste"[5]

      • The words "Halogenated Organic Waste"[5]

      • The full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.[8]

      • An estimate of the concentration of the hazardous components.

      • The date of waste accumulation.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area.

    • This area should be cool, dry, and well-ventilated.[5]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, bases, and metals.[5]

  • Disposal:

    • Once the container is full, or on a regular schedule, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Follow your institution's specific procedures for waste pickup requests.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Personal Protection: Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Containment and Absorption: Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[7] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

The Rationale Behind Professional Disposal Methods

While the end-user will not be performing the final disposal, understanding the methodologies employed by professional waste handlers provides valuable context for why proper segregation is crucial.

  • Incineration: This is a common method for destroying halogenated organic compounds. However, it requires specialized high-temperature incinerators equipped with scrubbers.[9] The combustion of brominated compounds can produce acidic gases like hydrogen bromide (HBr), which must be neutralized to prevent their release into the atmosphere.[6]

  • Chemical Treatment: In some cases, chemical dechlorination or other neutralization processes may be used.[9] These are complex reactions that require specialized equipment and expertise to ensure complete and safe conversion of the hazardous material.

By diligently following the procedures outlined in this guide, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-5,8-dioxaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Bromo-5,8-dioxaspiro[3.4]octane (CAS No. 1257996-82-9). As a research chemical with significant potential as a building block in organic synthesis and medicinal chemistry, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into safe operational and disposal procedures.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a synthetic organic compound with a unique spirocyclic structure.[1] While comprehensive toxicological data is not widely available, the globally harmonized system (GHS) classification provides a clear directive for prudent handling.[2]

GHS Hazard Statement Summary:

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

The consistent GHS classification across multiple sources underscores the necessity for a comprehensive PPE strategy to mitigate these risks.[2][3] The presence of the GHS07 pictogram, indicating an irritant, further reinforces the need for caution.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on its known hazards and general best practices for handling brominated organic compounds.

Hand Protection: The First Line of Defense

Given the dermal toxicity and skin irritation potential, selecting the appropriate gloves is critical. For incidental contact, nitrile gloves are a suitable choice due to their general resistance to a range of chemicals and their tendency to tear visibly when punctured.[4] However, for extended contact or in the event of a spill, more robust hand protection is necessary.

Recommended Glove Selection:

Glove MaterialSuitability for Brominated CompoundsKey Considerations
Nitrile Good for incidental contact.[4]Inspect for tears before each use.[4] Not recommended for prolonged immersion.
Neoprene Recommended for handling bromine.Offers good resistance to a broad range of chemicals.
Butyl Rubber Recommended for handling bromine.Provides excellent protection against many organic compounds.
Viton® Recommended for handling bromine.Offers superior resistance to aromatic and halogenated hydrocarbons.

Double gloving is a highly recommended practice, particularly when handling larger quantities or during procedures with a higher risk of splashing. This involves wearing a lighter-weight nitrile glove underneath a more robust glove like neoprene or butyl rubber.

Eye and Face Protection: Shielding from Serious Injury

The risk of serious eye irritation necessitates robust eye and face protection. Standard safety glasses do not offer sufficient protection against splashes.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes.

  • Face Shield: In conjunction with chemical splash goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.

Body Protection: Preventing Dermal Exposure

To prevent skin contact, appropriate body protection is mandatory.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A flame-resistant lab coat with long sleeves is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is essential.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Given that this compound is harmful if inhaled and may cause respiratory irritation, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a spill, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is recommended. In situations with high vapor concentrations, a supplied-air respirator may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Although a specific, detailed SDS may not be readily available, review any available documentation and the GHS classifications.[2][3]

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for halogenated organic compounds. This should include absorbent materials like vermiculite or sand, and a separate, labeled container for spill waste.

Handling Procedure

Handling_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Ensure clear workspace Transfer 3. Carefully Transfer Compound Prepare_Work_Area->Transfer Minimize quantities Perform_Reaction 4. Perform Reaction/Procedure Transfer->Perform_Reaction Decontaminate 5. Decontaminate Glassware & Surfaces Perform_Reaction->Decontaminate After completion Segregate_Waste 6. Segregate Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of this compound.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store on lower shelves to minimize the risk of dropping.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste streams containing this compound must be treated as hazardous.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[7]

  • Solid Waste: Any contaminated solid materials, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, sealed, and clearly labeled "Solid Halogenated Organic Waste" container.

Waste_Disposal_Flowchart cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Liquid_Waste Liquid Waste (e.g., reaction residues, rinsates) Halogenated_Liquid_Container Labeled 'Halogenated Organic Waste' Container Liquid_Waste->Halogenated_Liquid_Container Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Halogenated_Solid_Container Labeled 'Solid Halogenated Organic Waste' Container Solid_Waste->Halogenated_Solid_Container EHSO_Pickup Arrange for Pickup by Environmental Health & Safety Office Halogenated_Liquid_Container->EHSO_Pickup Halogenated_Solid_Container->EHSO_Pickup

Caption: A clear workflow for the proper segregation and disposal of waste generated from handling this compound.

Container Rinsing

Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as halogenated organic waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all decontamination materials for proper disposal.

For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety office immediately.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates a thorough understanding of its hazards and a steadfast commitment to safety. By implementing the comprehensive PPE, operational, and disposal protocols outlined in this guide, laboratories can create a safer working environment and foster a culture of proactive risk management.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,8-dioxaspiro[3.4]octane
Reactant of Route 2
Reactant of Route 2
2-Bromo-5,8-dioxaspiro[3.4]octane

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